Pemirolast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIANJWSAHKJQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100299-08-9 (potassium salt) | |
| Record name | Pemirolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048338 | |
| Record name | Pemirolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1.9X10+4 mg/L at 25 °C /Estimated/, 4.62e-01 g/L | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.3X10-6 mm Hg at 25 °C /Estimated/ | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dimethylformamide | |
CAS No. |
69372-19-6, 100299-08-9 | |
| Record name | Pemirolast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69372-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemirolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemirolast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemirolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMIROLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C09NV773M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
310-311 °C (decomposes) | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pemirolast Potassium: An In-Depth Technical Guide on its Mechanism of Action in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemirolast potassium is a mast cell stabilizer utilized in the management of allergic conjunctivitis. Its therapeutic efficacy stems from its ability to inhibit the release of histamine and other pro-inflammatory mediators from mast cells, thereby attenuating the allergic cascade. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on mast cells. It delves into the intricate signaling pathways modulated by the compound, presents available quantitative data on its inhibitory effects, and outlines detailed experimental protocols for key assays cited in the literature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of anti-allergic therapies.
Core Mechanism of Action: Mast Cell Stabilization
This compound potassium exerts its primary effect by stabilizing mast cells, a critical component of the type I hypersensitivity reaction.[1] Upon exposure to an allergen, immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells are cross-linked, initiating a complex signaling cascade that culminates in degranulation—the release of pre-formed mediators, such as histamine, from intracellular granules.[2][3] this compound intervenes in this process, effectively preventing or reducing the release of these inflammatory agents.[1][4]
The principal mechanism by which this compound achieves mast cell stabilization is through the inhibition of calcium ion (Ca²⁺) influx . An increase in intracellular calcium concentration is an essential trigger for mast cell degranulation. This compound has been reported to block calcium channels, thereby preventing the rise in intracellular calcium required for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents.
Beyond its effect on calcium influx, evidence suggests that this compound modulates upstream signaling events. Studies have demonstrated that this compound can suppress the activation of key enzymes involved in the signal transduction pathway, including Phospholipase C (PLC) and Phospholipase A2 (PLA2) .
Modulation of Intracellular Signaling Pathways
The inhibitory action of this compound extends to multiple nodal points within the mast cell activation cascade.
Inhibition of Phospholipase C (PLC) and Phospholipase A2 (PLA2)
Upon antigen stimulation, this compound has been shown to effectively suppress the activation of PLC and PLA2 in rat peritoneal mast cells. This was evidenced by the marked suppression of the formation of 1,2-diacylglycerol (DAG) and phosphatidic acid, which are products of PLC activity, and a decrease in the liberation of arachidonic acid, a downstream product of PLA2. The inhibition of these phospholipases suggests that this compound acts at an early stage of the signaling cascade, upstream of calcium mobilization and protein kinase C (PKC) activation.
Effects on Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways
Research on the rat basophilic leukemia cell line (RBL-2H3) indicates that this compound may also act at steps distal to calcium mobilization and PKC activation. Specifically, it has been shown to suppress the activation of mitogen-activated protein (MAP) kinases in response to antigen stimulation. Furthermore, the same study suggested that this compound may prevent the activation of the FcεRI receptor itself, as evidenced by the inhibition of antigen-induced tyrosine phosphorylation of a 33 kDa protein believed to be the beta subunit of FcεRI.
Reduction of Cytokine Production
In addition to inhibiting the release of pre-formed mediators, this compound has been shown to decrease the production of certain cytokines that contribute to the allergic response, specifically interleukins IL-4 and IL-5.
Quantitative Data on Inhibitory Effects
The inhibitory potency of this compound on mast cell degranulation has been evaluated in various experimental systems. The following tables summarize the available quantitative data.
| Cell Type | Stimulus | Mediator Measured | Effective Concentration Range of this compound | Reference |
| Rat Peritoneal Mast Cells | Antigen, Compound 48/80 | Degranulation ([¹⁴C]5-HT release) | 10⁻⁷ to 10⁻⁵ g/mL | |
| Human Conjunctival Mast Cells | Anti-human IgE | Histamine Release | 100 nM to 1 mM (failed to show significant inhibition) |
| Cell Type | Stimulus | Mediator Measured | This compound Concentration | % Inhibition | Reference |
| Human Eosinophils | A23187 | Leukotriene C4 (LTC4) Release | 10⁻⁶ M | ~20% | |
| 10⁻⁵ M | ~40% | ||||
| 10⁻⁴ M | ~60% | ||||
| 10⁻³ M | ~77% | ||||
| Human Eosinophils | A23187 | Eosinophil Cationic Protein (ECP) Release | 10⁻⁵ M | ~15% | |
| 10⁻⁴ M | ~30% | ||||
| 10⁻³ M | 42% | ||||
| Human Eosinophils | PAF | Eosinophil Cationic Protein (ECP) Release | 10⁻⁴ M | 12% | |
| 10⁻³ M | 37% | ||||
| Human Eosinophils | FMLP | Eosinophil Cationic Protein (ECP) Release | 10⁻³ M | 43% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on mast cell function.
Mast Cell Degranulation Assay ([¹⁴C]5-HT Release)
This protocol is based on the methodology described by Fujimiya et al. (1991).
-
Cell Preparation:
-
Isolate rat peritoneal mast cells and purify them to >95% purity.
-
Label the mast cells by incubating with [¹⁴C]5-hydroxytryptamine ([¹⁴C]5-HT).
-
-
Sensitization and Stimulation:
-
Sensitize the [¹⁴C]5-HT-labeled mast cells with monoclonal anti-DNP IgE.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the sensitized cells with various concentrations of this compound potassium or vehicle control.
-
Stimulate the cells with an optimal concentration of DNP-As (antigen) or compound 48/80.
-
-
Measurement of Degranulation:
-
After a defined incubation period (e.g., 5 minutes), centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and measure the radioactivity using a liquid scintillation counter to determine the amount of released [¹⁴C]5-HT.
-
Lyse the cell pellet to determine the residual radioactivity.
-
Calculate the percentage of [¹⁴C]5-HT release as: (supernatant cpm) / (supernatant cpm + pellet cpm) x 100.
-
Assay for Phospholipase C Activity (Measurement of 1,2-Diacylglycerol and Phosphatidic Acid)
This protocol is adapted from the methods described by Fujimiya et al. (1991).
-
Cell Labeling:
-
Label purified rat peritoneal mast cells with [³H]arachidonic acid.
-
-
Stimulation and Lipid Extraction:
-
Sensitize the labeled mast cells with anti-DNP IgE.
-
Pre-incubate the cells with this compound potassium or vehicle.
-
Stimulate with antigen (DNP-As).
-
Terminate the reaction by adding a chloroform/methanol/HCl mixture.
-
Extract the lipids from the cells.
-
-
Analysis of Phospholipids:
-
Separate the extracted lipids (including 1,2-diacylglycerol and phosphatidic acid) using thin-layer chromatography (TLC).
-
Identify the lipid spots by co-migration with authentic standards.
-
Scrape the corresponding spots from the TLC plate and measure the radioactivity by liquid scintillation counting.
-
Assay for Phospholipase A2 Activity (Measurement of Arachidonic Acid Liberation)
This protocol is based on the methodology described by Fujimiya et al. (1991).
-
Cell Labeling:
-
Label purified rat peritoneal mast cells with [³H]arachidonic acid.
-
-
Stimulation and Lipid Extraction:
-
Sensitize the labeled mast cells with anti-DNP IgE.
-
Pre-incubate the cells with this compound potassium or vehicle.
-
Stimulate with antigen (DNP-As).
-
Terminate the reaction and extract the lipids as described in section 4.2.
-
-
Analysis of Arachidonic Acid:
-
Separate the free arachidonic acid from other lipids using thin-layer chromatography (TLC).
-
Identify the arachidonic acid spot by co-migration with an authentic standard.
-
Scrape the corresponding spot and quantify the radioactivity using a liquid scintillation counter.
-
Visualizations of Signaling Pathways and Experimental Workflows
IgE-Mediated Mast Cell Activation Pathway and Sites of this compound Action
Caption: IgE-mediated mast cell activation pathway and proposed sites of this compound inhibition.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: A generalized experimental workflow for assessing mast cell degranulation.
Conclusion
This compound potassium is a multifaceted mast cell stabilizer that effectively mitigates the release of inflammatory mediators central to the allergic response. Its primary mechanism involves the inhibition of calcium influx, a critical step in mast cell degranulation. Furthermore, this compound demonstrates inhibitory effects on upstream signaling molecules, including phospholipase C and phospholipase A2, and downstream effectors such as MAP kinases. While its efficacy can vary depending on the mast cell type and stimulus, the collective evidence underscores its role as a valuable therapeutic agent in the management of allergic conditions. Further research to elucidate the precise molecular interactions of this compound with its targets will undoubtedly pave the way for the development of more potent and specific anti-allergic drugs.
References
Pharmacological Profile of Pemirolast as a Mast Cell Stabilizer: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pemirolast is a potent mast cell stabilizer with demonstrated efficacy in the management of allergic conditions, most notably allergic conjunctivitis.[1][2][3] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical event in the type I hypersensitivity reaction.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mast cell stabilizing properties. It includes available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways.
Introduction
Mast cells are key effector cells in allergic inflammation. Upon activation by allergens cross-linking IgE bound to their high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and various cytokines.[5] These mediators are responsible for the clinical manifestations of allergic diseases. This compound, a pyrido[1,2-a]pyrimidin-4-one derivative, functions as a mast cell stabilizer by interfering with the signaling cascade that leads to degranulation.
Mechanism of Action: Mast Cell Stabilization
This compound's mast cell stabilizing effect is primarily attributed to its ability to inhibit the influx of extracellular calcium ions (Ca2+) into the mast cell cytoplasm, a crucial step for degranulation. By preventing this rise in intracellular calcium, this compound effectively stabilizes mast cells and prevents the release of histamine and other inflammatory mediators.
Inhibition of Calcium Influx
Antigen-induced aggregation of FcεRI on mast cells initiates a signaling cascade that leads to the opening of calcium channels and a subsequent increase in intracellular calcium concentration. This compound has been shown to inhibit this antigen-stimulated calcium ion influx. One study on rat basophilic leukemia (RBL-2H3) cells demonstrated that this compound, at concentrations between 0.01 and 10 µg/mL, suppressed the mobilization of Ca2+. This inhibition of calcium influx is a key mechanism underlying its mast cell stabilizing activity.
Modulation of Intracellular Signaling Pathways
The inhibition of calcium influx by this compound has downstream effects on several key signaling molecules involved in mast cell activation.
-
Phospholipase C (PLC) and Inositol 1,4,5-Trisphosphate (IP3): this compound has been observed to suppress the formation of inositol 1,4,5-trisphosphate (IP3) in antigen-stimulated RBL-2H3 cells. IP3 is a second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. By inhibiting IP3 production, this compound further contributes to the reduction of cytosolic calcium levels. This suggests an inhibitory effect on Phospholipase C (PLC), the enzyme responsible for generating IP3.
Inhibition of Inflammatory Mediator Release
By stabilizing mast cells, this compound effectively inhibits the release of a variety of inflammatory mediators.
-
Histamine: this compound inhibits the antigen-induced release of histamine from mast cells. However, one study using human conjunctival mast cells found that this compound (at concentrations of 100 nM to 1 mM) did not significantly inhibit histamine release. This highlights the potential for species- and cell-type-specific differences in its activity.
-
Leukotrienes and Other Mediators: this compound has been shown to inhibit the release of leukotriene C4 (LTC4) from human eosinophils. It also prevents the release of other inflammatory mediators from mast cells and eosinophils.
Effects on Cytokine Production
In addition to inhibiting immediate mediator release, this compound has been reported to decrease the production of pro-inflammatory cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). These cytokines play a crucial role in the late-phase allergic response and the recruitment and activation of other immune cells.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound. It is important to note that specific IC50 values for mast cell degranulation and histamine release are not consistently reported in the publicly available literature.
Table 1: In Vitro Inhibition of Mast Cell Degranulation by this compound
| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Rat Basophilic Leukemia (RBL-2H3) cells | Antigen | 0.01 - 10 µg/mL | Inhibition of degranulation | |
| Rat Peritoneal Mast Cells | Antigen, Compound 48/80 | 10⁻⁷ - 10⁻⁵ g/mL | Effective inhibition of degranulation |
Table 2: In Vitro Inhibition of Mediator Release by this compound
| Cell Type | Mediator | Stimulus | This compound Concentration | Inhibition | Reference |
| Human Eosinophils | Leukotriene C4 (LTC4) | Calcium Ionophore A23187 | 10⁻⁶ - 10⁻³ M | Dose-dependent, 77% at 10⁻³ M | |
| Human Eosinophils | Eosinophil Cationic Protein (ECP) | Calcium Ionophore A23187 | 10⁻⁵ - 10⁻³ M | Dose-dependent, 42% at 10⁻³ M | |
| Human Conjunctival Mast Cells | Histamine | Anti-human IgE | 100 nM - 1 mM | No significant inhibition |
Table 3: Clinical Efficacy of this compound Potassium 0.1% Ophthalmic Solution in Allergic Conjunctivitis
| Study Design | Comparison | Key Finding | Reference |
| Pooled analysis of two Phase III, randomized, double-masked, placebo-controlled trials | This compound vs. Placebo | Statistically significant increase in days without ocular itching. | |
| Comparative trial | This compound (twice daily) vs. Nedocromil sodium (twice daily) | This compound was as efficacious and safe as nedocromil. | |
| Comparative trial | This compound (twice daily) vs. This compound (four times daily) | Twice-daily dosing was statistically non-inferior to four-times-daily dosing for itching and hyperemia. |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on the methodologies described in the cited literature, the following are representative protocols for key assays used to evaluate mast cell stabilizers like this compound.
Mast Cell Degranulation Assay (RBL-2H3 Cells)
This assay is commonly used to screen for compounds that inhibit mast cell degranulation by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE antibody
-
DNP-BSA (antigen)
-
PIPES buffer (or similar physiological buffer)
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase release)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and incubate overnight. Sensitize the cells by incubating with anti-DNP IgE.
-
Pre-incubation with this compound: Wash the sensitized cells and pre-incubate with varying concentrations of this compound for a specified time.
-
Stimulation: Induce degranulation by adding DNP-BSA to the wells. Include control wells with buffer only (spontaneous release) and Triton X-100 (total release).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.
-
β-Hexosaminidase Assay: Add the supernatant to a new plate containing the p-NAG substrate. Incubate to allow for the enzymatic reaction.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
Histamine Release Assay
This assay measures the amount of histamine released from mast cells upon stimulation.
Materials:
-
Isolated mast cells (e.g., human conjunctival mast cells, rat peritoneal mast cells) or whole blood
-
Stimulating agent (e.g., anti-IgE, compound 48/80)
-
Physiological buffer
-
This compound at various concentrations
-
Histamine ELISA kit or other histamine detection method
Protocol:
-
Cell Preparation: Isolate and purify mast cells or use heparinized whole blood.
-
Incubation: Incubate the cells with varying concentrations of this compound or buffer (control).
-
Stimulation: Add the stimulating agent to induce histamine release. Include controls for spontaneous and total histamine release (by cell lysis).
-
Supernatant Collection: Centrifuge the samples and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method like a commercial ELISA kit.
-
Calculation: Express the results as a percentage of total histamine release.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in mast cell activation and the proposed points of intervention for this compound.
Caption: IgE-mediated mast cell activation pathway and this compound's points of inhibition.
Caption: General experimental workflow for assessing this compound's mast cell stabilizing activity.
Conclusion
This compound is a well-established mast cell stabilizer that effectively mitigates the allergic inflammatory cascade by primarily inhibiting calcium influx into mast cells. This leads to the suppression of degranulation and the release of histamine and other pro-inflammatory mediators. While its clinical efficacy in allergic conjunctivitis is well-documented, a more detailed, quantitative understanding of its pharmacological profile, including precise IC50 values across different mast cell types and a clearer elucidation of its effects on the cAMP pathway, would be beneficial for further drug development and optimization. The provided experimental frameworks can serve as a basis for future research aimed at filling these knowledge gaps.
References
- 1. This compound potassium 0.1% ophthalmic solution is an effective treatment for allergic conjunctivitis: a pooled analysis of two prospective, randomized, double-masked, placebo-controlled, phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Two mast cell stabilizers, this compound potassium 0.1% and nedocromil sodium 2%, in the treatment of seasonal allergic conjunctivitis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Pemirolast's Core Mechanism: A Technical Guide to the Inhibition of Histamine and Leukotriene Release
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of pemirolast, focusing on its core mechanism of inhibiting histamine and leukotriene release. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Executive Summary
This compound is a potent mast cell stabilizer that effectively inhibits the release of key inflammatory mediators, including histamine and leukotrienes.[1][2] Its primary mechanism of action involves the stabilization of mast cell and eosinophil membranes, thereby preventing the degranulation process triggered by immunological stimuli.[1][3] This is achieved through the inhibition of critical intracellular signaling pathways, including the suppression of phospholipase C (PLC) and phospholipase A2 (PLA2) activation, which in turn prevents the mobilization of intracellular calcium.[1] This guide presents a comprehensive overview of the quantitative data supporting these claims, detailed protocols for relevant in vitro assays, and visual representations of the molecular pathways involved.
Quantitative Inhibition of Mediator Release
This compound has demonstrated significant efficacy in inhibiting the release of both pre-formed mediators like histamine from mast cell granules and newly synthesized lipid mediators such as leukotrienes from eosinophils. The following tables summarize the key quantitative findings from various in vitro studies.
Table 1: this compound Inhibition of Leukotriene C4 (LTC4) and Eosinophil Cationic Protein (ECP) Release from Human Eosinophils
| Stimulus | This compound Concentration (M) | Mediator | Percent Inhibition (%) |
| A23187 (Calcium Ionophore) | 10⁻³ | LTC4 | 77% |
| A23187 (Calcium Ionophore) | 10⁻³ | ECP | 42% |
| A23187 (Calcium Ionophore) | 10⁻⁴ | ECP | Significant Inhibition |
| A23187 (Calcium Ionophore) | 10⁻⁵ | ECP | Significant Inhibition |
| Platelet-Activating Factor (PAF) | 10⁻³ | ECP | Significant Inhibition |
| Platelet-Activating Factor (PAF) | 10⁻⁴ | ECP | Significant Inhibition |
| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | 10⁻³ | ECP | Significant Inhibition |
| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | 10⁻⁴ | ECP | Significant Inhibition |
Table 2: this compound Inhibition of Degranulation in Rat Peritoneal Mast Cells
| Stimulus | This compound Concentration (g/mL) | Effect |
| Antigen | 10⁻⁷ - 10⁻⁵ | Effective inhibition of degranulation |
| Compound 48/80 | 10⁻⁷ - 10⁻⁵ | Effective inhibition of degranulation |
Note: Specific IC50 values for histamine and leukotriene release are not consistently reported in the reviewed literature. One study indicated that this compound (100 nM to 1 mM) did not significantly inhibit histamine release from human conjunctival mast cells, suggesting that its efficacy may vary depending on the mast cell subtype and experimental conditions.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound's inhibitory effects.
In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)
This protocol describes a typical procedure for measuring IgE-mediated histamine release from rat peritoneal mast cells.
3.1.1 Materials
-
Male Wistar rats
-
Hanks' balanced salt solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Anti-Dinitrophenyl (DNP)-IgE antibody
-
DNP-Human Serum Albumin (HSA)
-
This compound potassium
-
Triton X-100
-
o-Phthaldialdehyde (OPT)
-
Histamine standard
-
Perchloric acid
-
Sodium hydroxide
-
Phosphate-buffered saline (PBS)
-
Microplate fluorometer
3.1.2 Cell Isolation
-
Euthanize rats and inject 10 mL of ice-cold HBSS into the peritoneal cavity.
-
Massage the abdomen for 2 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold HBSS.
-
Resuspend the cells in HBSS containing 0.1% BSA.
3.1.3 Histamine Release Assay
-
Sensitize the mast cells by incubating them with an optimal concentration of anti-DNP-IgE for 1 hour at 37°C.
-
Wash the cells twice to remove unbound IgE.
-
Resuspend the sensitized cells in HBSS with 0.1% BSA.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Initiate histamine release by adding DNP-HSA (antigen) and incubate for 30 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for histamine measurement.
-
To determine total histamine content, lyse an aliquot of cells with Triton X-100.
3.1.4 Histamine Quantification (Fluorometric Assay)
-
To 100 µL of supernatant or standard, add 20 µL of perchloric acid.
-
After 10 minutes, add 10 µL of sodium hydroxide.
-
Add 20 µL of OPT solution and incubate for 4 minutes at room temperature.
-
Stop the reaction by adding 10 µL of sulfuric acid.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of histamine release relative to the total histamine content.
In Vitro Leukotriene C4 Release Assay (Human Eosinophils)
This protocol outlines a method for measuring LTC4 release from isolated human eosinophils.
3.2.1 Materials
-
Human peripheral blood from healthy donors
-
Percoll density gradient
-
HBSS with 0.1% gelatin
-
Calcium Ionophore (A23187)
-
This compound potassium
-
Leukotriene C4 (LTC4) ELISA Kit
-
Microplate reader
3.2.2 Eosinophil Isolation
-
Isolate granulocytes from peripheral blood using a Percoll density gradient.
-
Remove contaminating red blood cells by hypotonic lysis.
-
Purify eosinophils by negative selection using immunomagnetic beads to deplete neutrophils.
-
Resuspend the purified eosinophils in HBSS with 0.1% gelatin.
3.2.3 LTC4 Release Assay
-
Pre-incubate the purified eosinophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulate the cells with A23187 (e.g., 1 µM) for 30 minutes at 37°C.
-
Stop the reaction by centrifugation at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for LTC4 measurement.
3.2.4 LTC4 Quantification (ELISA)
-
Perform the LTC4 ELISA according to the manufacturer's instructions.
-
Briefly, add supernatants and standards to a microplate pre-coated with an anti-LTC4 antibody.
-
Add an enzyme-linked secondary antibody.
-
After incubation and washing, add a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of LTC4 in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound is rooted in its ability to interfere with the signaling cascades that lead to mast cell and eosinophil activation.
IgE-Mediated Mast Cell Degranulation Pathway
The cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells initiates a complex signaling cascade. This ultimately leads to the release of pre-stored mediators like histamine and the synthesis of lipid mediators such as leukotrienes. This compound intervenes in this pathway at critical junctures.
Caption: this compound inhibits key enzymes in the IgE-mediated mast cell activation pathway.
Experimental Workflow for Histamine Release Assay
The following diagram illustrates the logical flow of the in vitro histamine release assay.
Caption: A stepwise workflow for conducting an in vitro histamine release assay.
Experimental Workflow for Leukotriene C4 Release Assay
This diagram outlines the process for the in vitro leukotriene C4 release assay.
Caption: A streamlined workflow for an in vitro leukotriene C4 release assay.
Conclusion
This compound demonstrates a clear and potent inhibitory effect on the release of histamine and leukotrienes from mast cells and eosinophils. Its mechanism of action is well-defined, targeting the initial stages of the allergic inflammatory cascade by preventing the activation of key signaling enzymes and subsequent calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and similar mast cell stabilizing agents. The observed variability in histamine release inhibition across different mast cell types warrants further investigation to fully delineate the spectrum of this compound's activity.
References
- 1. Effect of a novel antiallergic drug, this compound, on activation of rat peritoneal mast cells: inhibition of exocytotic response and membrane phospholipid turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
An In-depth Technical Guide to the Discovery and Synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Pemirolast)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, an anti-allergic agent commonly known as Pemirolast. The document details the synthetic pathways, including experimental protocols for key reactions, and presents a summary of the analytical data for the compound. Furthermore, it elucidates the signaling pathways involved in its therapeutic effects as a mast cell stabilizer. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, or this compound, is a potent mast cell stabilizer used in the treatment of allergic conjunctivitis and other allergic conditions.[1] Its therapeutic efficacy stems from its ability to inhibit the release of histamine and other inflammatory mediators from mast cells, thereby mitigating the symptoms of allergic reactions.[2] this compound is also known to act as a histamine H1 antagonist.[2] This guide will delve into the scientific foundation of this compound, from its chemical synthesis to its biological activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The core structure, a pyrido[1,2-a]pyrimidin-4-one ring system, is first constructed, followed by the formation of the tetrazole ring.
Synthetic Pathway
The overall synthetic scheme for this compound is depicted below. The process initiates with the reaction of 2-amino-3-methylpyridine with ethoxymethylenemalononitrile to form an intermediate, which then undergoes cyclization to yield the pyridopyrimidine core. Subsequent reaction with an azide source leads to the formation of the tetrazole moiety, yielding this compound.
Experimental Protocols
Step 1: Purification of crude 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]pyrimidin-4-one (this compound)
This procedure outlines the purification of crude this compound to a high degree of purity.[3][4]
-
A suspension of crude 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]pyrimidin-4-one (68.5 g; 0.3 mols) is prepared in a mixture of methanol (420 ml) and water (210 ml).
-
The suspension is heated to 50°C.
-
A 40% N-methylamine aqueous solution (30 ml, 0.35 mols) is added to the heated suspension to adjust the pH to 10.
-
The resulting solution is then heated to 68-70°C.
-
Formic acid (21 ml) is added to acidify the solution to a pH of 3.
-
The mixture is maintained at 68-70°C for approximately 15 minutes.
-
The mixture is then cooled to 20-25°C, leading to the precipitation of the purified product.
-
The precipitate is filtered, washed with methanol, and dried under a vacuum at 40°C.
-
This process yields 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]pyrimidin-4-one with a purity greater than 99.8% (HPLC) and a yield of 63 g (92%).
Step 2: Formation of this compound Potassium
This protocol describes the conversion of the purified this compound acid to its potassium salt.
-
The purified 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]pyrimidin-4-one (63 g, 0.28 mols) is suspended in methanol (1000 ml).
-
The suspension is maintained at a temperature of 45°C.
-
A 45% potassium hydroxide aqueous solution is slowly added to the suspension to adjust the pH to a range of 9-9.5.
-
The suspension is stirred at 45°C for about 15 minutes.
-
The mixture is then cooled to 20°C, which induces the precipitation of the potassium salt.
-
The precipitate is filtered, washed with methanol, and subsequently dried under a vacuum at 80°C to yield this compound Potassium.
-
This procedure results in a 96% yield (71.9 g; 0.27 mols) of this compound Potassium with an HPLC purity exceeding 99.8%.
Analytical Data
A summary of the key analytical data for this compound and its potassium salt is provided in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₀H₈N₆O | |
| Molecular Weight | 228.21 g/mol | |
| Appearance | Slightly yellow powder | |
| This compound Potassium | ||
| Molecular Formula | C₁₀H₇KN₆O | |
| Molecular Weight | 266.30 g/mol | |
| Solubility | Soluble in water |
Table 2: Spectroscopic Data for this compound Potassium
| Technique | Data | Reference |
| ¹H NMR (D₂O, TMS) | δ (ppm): 2.02 (s, 3H), 6.83 (t, 1H), 7.22 (d, 1H), 8.18 (s, 1H), 8.47 (d, 1H) | |
| FTIR (KBr-Pellet) | Spectrum available in the Japanese Pharmacopoeia eighteenth edition. | |
| Mass Spectrometry | Not explicitly found in the provided search results. |
Mechanism of Action
This compound functions primarily as a mast cell stabilizer, preventing the release of inflammatory mediators that are responsible for allergic reactions.
Signaling Pathway
The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to degranulation. This compound intervenes in this pathway by blocking the influx of calcium ions into the mast cell, a critical step for the fusion of histamine-containing granules with the cell membrane. By inhibiting this calcium influx, this compound effectively stabilizes the mast cell and prevents the release of histamine, leukotrienes, and other pro-inflammatory substances.
Conclusion
This technical guide has provided a detailed overview of the synthesis and mechanism of action of this compound. The synthetic route, starting from 2-amino-3-methylpyridine, is well-established and leads to a high-purity product. The analytical data confirms the structure and properties of the molecule. The mechanism of action, centered on mast cell stabilization through the inhibition of calcium influx, provides a clear rationale for its use in treating allergic conditions. This comprehensive information serves as a valuable resource for scientists and researchers in the ongoing development and understanding of anti-allergic therapeutics.
References
Pemirolast's Role in Modulating Type I Hypersensitivity Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemirolast is a mast cell stabilizer with a multifaceted mechanism of action that plays a crucial role in modulating Type I hypersensitivity reactions. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its molecular interactions, its impact on key inflammatory mediators, and its clinical efficacy. This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the evaluation of this compound.
Introduction to Type I Hypersensitivity and the Role of Mast Cells
Type I hypersensitivity, also known as immediate hypersensitivity, is an allergic reaction that occurs rapidly upon re-exposure to an allergen. This response is mediated by immunoglobulin E (IgE) antibodies and is characterized by the activation of mast cells and basophils. The initial exposure to an allergen leads to the production of allergen-specific IgE, which binds to high-affinity FcεRI receptors on the surface of these cells. Upon subsequent exposure, the allergen cross-links the bound IgE, triggering a complex signaling cascade within the mast cell. This cascade culminates in degranulation—the release of pre-formed inflammatory mediators stored in granules—and the synthesis of newly formed mediators. These mediators, including histamine, leukotrienes, and prostaglandins, are responsible for the clinical manifestations of allergic reactions, such as vasodilation, increased vascular permeability, smooth muscle contraction, and inflammation.
This compound is an anti-allergic agent that primarily acts as a mast cell stabilizer, effectively inhibiting the release of these potent inflammatory mediators.[1][2][3] Its therapeutic applications are centered on the prevention and treatment of allergic conditions, most notably allergic conjunctivitis.[4][5]
Mechanism of Action of this compound
This compound's primary mechanism of action is the stabilization of mast cell membranes, which prevents the degranulation process. This is achieved through the inhibition of calcium ion influx into the mast cell upon antigen stimulation. The influx of extracellular calcium is a critical step in the signaling pathway that leads to the fusion of granular membranes with the cell membrane and the subsequent release of their contents. By blocking calcium channels, this compound effectively uncouples the allergen-IgE interaction from the cellular response of mediator release.
Furthermore, this compound has been shown to inhibit the activation of phospholipase C (PLC) in response to antigen stimulation. The activation of PLC is a key event that leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, further contributing to the rise in cytosolic calcium concentration. By suppressing IP3 production, this compound dampens this critical signaling pathway.
Beyond its effects on mast cells, this compound also demonstrates inhibitory actions on eosinophils, another key cell type involved in allergic inflammation. It has been shown to inhibit the chemotaxis of eosinophils into ocular tissue and to block the release of inflammatory mediators from these cells, such as leukotriene C4 (LTC4) and eosinophil cationic protein (ECP).
The following diagram illustrates the signaling pathway of a Type I hypersensitivity reaction and the points of intervention by this compound.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inhibiting the release of inflammatory mediators and in clinical settings has been evaluated in various studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibition of Inflammatory Mediator Release by this compound
| Cell Type | Mediator | Stimulus | This compound Concentration | Percent Inhibition | Reference |
| Human Eosinophils | Leukotriene C4 (LTC4) | A23187 | 10⁻⁶ M to 10⁻³ M | Dose-dependent, up to 77% | |
| Human Eosinophils | Eosinophil Cationic Protein (ECP) | A23187 | 10⁻⁵ M to 10⁻³ M | Dose-dependent, up to 42% | |
| Human Eosinophils | Eosinophil Cationic Protein (ECP) | PAF | 10⁻⁴ M and 10⁻³ M | Significant inhibition | |
| Human Eosinophils | Eosinophil Cationic Protein (ECP) | FMLP | 10⁻⁴ M and 10⁻³ M | Significant inhibition | |
| Rat Peritoneal Mast Cells | Degranulation | Antigen, Compound 48/80 | 10⁻⁷ g/mL to 10⁻⁵ g/mL | Effective inhibition | |
| Human Conjunctival Mast Cells | Histamine | Anti-IgE | 100 nM to 1 mM | No significant inhibition | |
| Rat Basophilic Leukemia (RBL-2H3) cells | Degranulation | Antigen | 0.01 µg/mL to 10 µg/mL | Dose-dependent inhibition |
Table 2: Clinical Efficacy of this compound Potassium 0.1% Ophthalmic Solution in Allergic Conjunctivitis
| Study Design | Comparison | Primary Endpoint | Key Findings | Reference |
| Pooled analysis of 2 Phase III, randomized, double-masked, placebo-controlled trials | This compound 0.1% vs. Placebo | Ocular Itching | This compound was significantly superior to placebo in relieving allergen-induced ocular itching as early as 3 minutes post-challenge. Patients treated with this compound reported more days without ocular itching during allergy season. | |
| Randomized, double-masked, active-control, parallel-group trial | This compound 0.1% (twice daily) vs. Nedocromil Sodium 2% (twice daily) | Signs and Symptoms of Allergic Conjunctivitis | No significant differences in redness, chemosis, itching, or eyelid swelling. This compound was rated significantly more comfortable. A higher percentage of the this compound group experienced no signs or symptoms at work or school (58% vs 28%). | |
| Investigator-masked trial | This compound 0.1% (twice daily) vs. This compound 0.1% (four times daily) | Itching and Hyperemia | Twice-daily dosing was statistically non-inferior to four-times-daily dosing for itching and hyperemia. | |
| Pilot study in seasonal allergic rhinitis | This compound 50 mg (twice daily) vs. Placebo | Symptom Scores | Statistically significantly less sneezing, rhinorrhea, and stuffy nose with this compound treatment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vitro Mast Cell Degranulation Assay
This assay is fundamental to assessing the mast cell stabilizing activity of a compound.
Methodology:
-
Mast Cell Isolation: Mast cells are isolated from a suitable source, such as the peritoneal cavity of rats.
-
Sensitization: The isolated mast cells are sensitized by incubation with IgE antibodies specific to a particular antigen.
-
Pre-incubation with this compound: The sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Antigen Challenge: The cells are then challenged with the corresponding antigen (e.g., dinitrophenylated human serum albumin, DNP-HSA) or a non-immunological secretagogue like compound 48/80 to induce degranulation.
-
Incubation: The cell suspension is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for degranulation to occur.
-
Reaction Termination: The reaction is stopped, typically by placing the samples on ice.
-
Separation: The cell suspension is centrifuged to pellet the mast cells, separating them from the supernatant which contains the released mediators.
-
Mediator Quantification: The amount of a specific mediator, such as histamine (measured by radioimmunoassay - RIA) or β-hexosaminidase (a granular enzyme, measured by a colorimetric assay), is quantified in the supernatant.
-
Data Analysis: The percentage of mediator release is calculated for each this compound concentration relative to the control, and the percent inhibition is determined.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized in vivo method to evaluate the efficacy of anti-allergic drugs in a clinical setting.
Methodology:
-
Subject Selection: Subjects with a documented history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Baseline Evaluation: Prior to the challenge, baseline ocular signs (e.g., redness, chemosis) and symptoms (e.g., itching, tearing) are assessed and scored.
-
Drug Administration: Subjects are randomized to receive either this compound ophthalmic solution or a placebo in a double-masked fashion.
-
Allergen Instillation: After a specified period following drug administration, a standardized dose of the relevant allergen is instilled into the conjunctival sac of each eye.
-
Post-Challenge Monitoring: Ocular signs and symptoms are evaluated and scored by a trained observer at multiple time points after the allergen challenge (e.g., 3, 5, and 10 minutes).
-
Data Analysis: The scores for signs and symptoms in the this compound-treated group are compared to those in the placebo group to determine the efficacy of the drug in preventing the allergic reaction.
Conclusion
This compound is a well-established mast cell stabilizer that effectively modulates Type I hypersensitivity reactions. Its primary mechanism of action involves the inhibition of calcium influx into mast cells, thereby preventing the release of a broad spectrum of inflammatory mediators. Furthermore, its inhibitory effects on eosinophils contribute to its overall anti-allergic profile. Clinical studies have consistently demonstrated the efficacy of this compound in the prevention of allergic conjunctivitis symptoms. While some in vitro studies have yielded conflicting results regarding its direct inhibition of histamine release from human conjunctival mast cells, its clinical effectiveness is well-documented. Further research to elucidate the nuances of its interaction with different mast cell subtypes could provide a more complete understanding of its pharmacological profile. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of allergic diseases.
References
- 1. Alamast (this compound Potassium Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 3. This compound | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound Potassium used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Beyond the Mast Cell: A Technical Guide to the Molecular Targets of Pemirolast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemirolast, a well-established mast cell stabilizer, has long been a therapeutic option for allergic conjunctivitis. Its primary mechanism of action is attributed to the inhibition of histamine and other inflammatory mediator release from mast cells, thereby mitigating the immediate hypersensitivity response. However, a growing body of evidence reveals that the pharmacological activity of this compound extends beyond this singular function, implicating a broader range of molecular targets and cellular effects, particularly on eosinophils. This technical guide provides an in-depth exploration of these non-mast cell-mediated mechanisms of this compound. It consolidates quantitative data on its inhibitory effects, details relevant experimental methodologies, and visualizes the implicated signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand the multifaceted therapeutic potential of this compound.
Introduction
This compound potassium, chemically known as 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one potassium, is recognized for its efficacy in the prophylactic treatment of allergic conditions.[1] While its role as a mast cell stabilizer is well-documented, its therapeutic effects in chronic allergic inflammation suggest the involvement of other cellular and molecular targets.[2] This guide focuses on the molecular interactions of this compound beyond mast cell stabilization, with a particular emphasis on its effects on eosinophils, key effector cells in the late phase of allergic reactions and chronic allergic inflammation.
Effects on Eosinophil Function
This compound has been shown to directly modulate eosinophil activity, a critical aspect of its anti-allergic profile that extends beyond its mast cell-stabilizing properties. The following sections detail the quantitative effects of this compound on eosinophil-mediated inflammatory processes.
Inhibition of Mediator Release
This compound significantly inhibits the release of key inflammatory mediators from activated human eosinophils, including leukotriene C4 (LTC4) and eosinophil cationic protein (ECP).[2][3]
Table 1: this compound Inhibition of A23187-Induced Mediator Release from Human Eosinophils [3]
| Mediator | This compound Concentration (M) | Percent Inhibition |
| Leukotriene C4 (LTC4) | 10-6 | Dose-dependent inhibition |
| 10-5 | Dose-dependent inhibition | |
| 10-4 | Dose-dependent inhibition | |
| 10-3 | 77% | |
| Eosinophil Cationic Protein (ECP) | 10-5 | Dose-dependent inhibition |
| 10-4 | Dose-dependent inhibition | |
| 10-3 | 42% |
Table 2: this compound Inhibition of PAF- and FMLP-Induced ECP Release from Human Eosinophils
| Stimulus | This compound Concentration (M) | Percent Inhibition |
| Platelet-Activating Factor (PAF) | 10-4 | 12% |
| 10-3 | 37% | |
| N-formyl-methionyl-leucyl-phenylalanine (FMLP) | 10-3 | 43% |
Inhibition of Eosinophil Chemotaxis
Molecular Mechanisms of Action
The inhibitory effects of this compound on eosinophils and other immune cells are underpinned by its interaction with specific intracellular signaling pathways.
Interference with Fc Epsilon RI (FcεRI) Signaling
Studies in rat basophilic leukemia (RBL-2H3) cells, a model for mucosal mast cells, suggest that this compound may interfere with the initial stages of IgE-mediated cell activation. This compound inhibited the antigen-induced tyrosine phosphorylation of a 33 kDa protein, believed to be the beta subunit of the high-affinity IgE receptor (FcεRI). This suggests that this compound may dampen the initial signal transduction cascade following allergen binding.
Caption: Proposed mechanism of this compound on FcεRI signaling.
Downregulation of MAP Kinase (MAPK) Pathway
This compound has been shown to suppress the activation of Mitogen-Activated Protein (MAP) kinases, specifically the 42 kDa and 44 kDa proteins (ERK1/2), in antigen-stimulated RBL-2H3 cells. This inhibition occurs downstream of calcium mobilization and protein kinase C (PKC) activation, suggesting that this compound acts on a component of the signal transduction pathway between these second messengers and the MAP kinase cascade.
Caption: this compound's inhibitory effect on the MAP kinase pathway.
Inhibition of Phospholipase C (PLC) and Phospholipase A2 (PLA2)
In RBL-2H3 cells, this compound has been observed to suppress the formation of inositol 1,4,5-trisphosphate (IP3) and the mobilization of intracellular calcium, indicating an inhibition of Phospholipase C (PLC) activation. Furthermore, this compound reduced the antigen-induced liberation of arachidonic acid, suggesting an inhibitory effect on Phospholipase A2 (PLA2). While these effects have been demonstrated in a mast cell line, their direct translation to eosinophils requires further investigation.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the molecular targets of this compound.
Isolation of Human Eosinophils
-
Source: Peripheral blood from healthy donors.
-
Method: Eosinophils are typically isolated using density gradient centrifugation. A common method involves dextran sedimentation to separate erythrocytes, followed by centrifugation over a Percoll gradient to separate eosinophils from other granulocytes. Cell purity is assessed by microscopic examination of stained cytospins.
Leukotriene C4 (LTC4) Release Assay
-
Principle: This assay quantifies the amount of LTC4 released from eosinophils upon stimulation.
-
Procedure:
-
Isolated eosinophils are resuspended in a suitable buffer (e.g., Tyrode's buffer).
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
Eosinophils are then stimulated with an agonist such as calcium ionophore A23187 to induce LTC4 production.
-
The reaction is stopped, and the cell supernatant is collected after centrifugation.
-
LTC4 levels in the supernatant are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Eosinophil Cationic Protein (ECP) Release Assay
-
Principle: This assay measures the release of the granule protein ECP from activated eosinophils.
-
Procedure:
-
Isolated eosinophils are prepared as described above.
-
Cells are pre-incubated with this compound or a vehicle control.
-
Stimulation is induced with agonists like A23187, PAF, or FMLP.
-
After incubation, the supernatant is collected.
-
ECP concentrations are determined using a specific ELISA kit.
-
Caption: Workflow for mediator release assays.
Eosinophil Chemotaxis Assay (Boyden Chamber)
-
Principle: This assay assesses the ability of eosinophils to migrate along a chemotactic gradient.
-
Procedure:
-
A Boyden chamber is used, which consists of an upper and a lower compartment separated by a porous membrane (typically 3-8 µm pore size).
-
The lower chamber is filled with a chemoattractant (e.g., PAF, eotaxin).
-
Isolated eosinophils, pre-incubated with this compound or vehicle, are placed in the upper chamber.
-
The chamber is incubated to allow for cell migration.
-
The membrane is then removed, fixed, and stained.
-
Migrated cells on the lower side of the membrane are counted microscopically.
-
Western Blotting for Protein Phosphorylation
-
Principle: This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.
-
Procedure:
-
RBL-2H3 cells are cultured and sensitized with IgE.
-
Cells are pre-treated with this compound followed by stimulation with an antigen.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of target proteins (e.g., phospho-FcεRIβ, phospho-ERK).
-
A secondary antibody conjugated to an enzyme is used for detection, and bands are visualized using a chemiluminescent substrate.
-
Conclusion
The therapeutic efficacy of this compound in allergic diseases is not solely dependent on its mast cell stabilizing properties. This guide has synthesized evidence demonstrating that this compound exerts significant inhibitory effects on eosinophils, a key cell type in chronic allergic inflammation. Its ability to suppress the release of potent inflammatory mediators like LTC4 and ECP, coupled with its potential to inhibit eosinophil chemotaxis, underscores its broader anti-inflammatory profile.
Furthermore, the elucidation of its molecular mechanisms, including the interference with FcεRI signaling and the downregulation of the MAP kinase pathway, provides a deeper understanding of its pharmacological actions. While some of these mechanisms have been primarily investigated in mast cell lines, they provide a strong rationale for further exploration in eosinophils.
For researchers and drug development professionals, these findings open new avenues for investigating the full therapeutic potential of this compound and for the development of novel anti-allergic therapies that target multiple facets of the allergic inflammatory cascade. Future research should focus on obtaining more precise quantitative data, such as IC50 values for its effects on eosinophils, and further delineating the specific molecular interactions within the identified signaling pathways in these cells.
References
Pemirolast's Effect on Eosinophil Chemotaxis and Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the inhibitory effects of pemirolast on eosinophil chemotaxis and activation. It synthesizes available quantitative data, outlines detailed experimental protocols for reproducing and expanding upon these findings, and visualizes key biological pathways and workflows.
Executive Summary
This compound is an anti-allergic compound primarily known for its mast cell stabilizing and histamine H1 receptor antagonist properties.[1][2][3] Beyond these functions, compelling evidence demonstrates its direct inhibitory action on eosinophils, key effector cells in allergic inflammation and asthma.[4][5] this compound has been shown to inhibit the chemotaxis of eosinophils and prevent their activation, thereby reducing the release of potent inflammatory mediators such as leukotriene C4 (LTC4) and eosinophil cationic protein (ECP). This guide details the quantitative extent of this inhibition, provides the necessary experimental frameworks to study these effects, and illustrates the underlying cellular mechanisms.
Introduction to Eosinophils in Allergic Inflammation
Eosinophils are granulocytic leukocytes that play a central role in the pathophysiology of various inflammatory conditions, most notably allergic diseases like asthma and allergic conjunctivitis. Upon stimulation by cytokines such as Interleukin-5 (IL-5), eosinophils mature in the bone marrow and are released into circulation. In response to chemoattractants like platelet-activating factor (PAF), leukotriene B4 (LTB4), and eotaxins, they migrate from the bloodstream and accumulate at sites of allergic inflammation. Once activated, these cells release a payload of cytotoxic granule proteins (e.g., ECP, eosinophil peroxidase) and lipid mediators (e.g., leukotrienes), which contribute directly to tissue damage, airway hyperreactivity, and the amplification of the inflammatory cascade.
This compound: A Profile of an Anti-Allergic Agent
This compound potassium is recognized as a mast cell stabilizer that effectively inhibits the in vivo Type I immediate hypersensitivity reaction. Its primary mechanism involves preventing the antigen-induced release of inflammatory mediators, including histamine and leukotrienes, from mast cells. This is achieved by inhibiting antigen-stimulated calcium ion influx into mast cells, a critical step for degranulation. In addition to its effects on mast cells, this compound also functions as a histamine H1 antagonist, competing with histamine for its receptor sites on effector cells. Crucially for this guide, research has established that this compound's therapeutic utility extends to the direct modulation of eosinophil function.
This compound's Effect on Eosinophil Chemotaxis
This compound has been documented to inhibit the chemotaxis of eosinophils into ocular tissues, a key process in the development of allergic conjunctivitis. This inhibition of directed migration prevents the accumulation of eosinophils at the site of inflammation, thereby reducing their contribution to the allergic response. While the precise molecular target for this anti-chemotactic effect on eosinophils is not fully elucidated, it represents a significant aspect of this compound's anti-inflammatory profile.
This compound's Effect on Eosinophil Activation and Degranulation
This compound demonstrates a significant, dose-dependent inhibitory effect on the activation of human eosinophils. Studies have quantified its ability to suppress the release of both newly synthesized lipid mediators (LTC4) and pre-formed granule proteins (ECP) following stimulation with various secretagogues.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's inhibitory effects on mediator release from human eosinophils, based on studies by Kawashima et al.
Table 1: Effect of this compound on Calcium Ionophore A23187-Induced Mediator Release
| This compound Concentration (M) | Mean Inhibition of LTC4 Release (%) | Mean Inhibition of ECP Release (%) |
|---|---|---|
| 10⁻⁶ | Dose-dependent inhibition observed | Not significant |
| 10⁻⁵ | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 10⁻⁴ | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 10⁻³ | 77% | 42% |
(Data sourced from Kawashima et al., 1994)
Table 2: Effect of this compound on PAF and FMLP-Induced ECP Release
| Stimulant | This compound Concentration (M) | Mean Inhibition of ECP Release (%) |
|---|---|---|
| PAF | 10⁻⁴ | 12% |
| PAF | 10⁻³ | 37% |
| FMLP | 10⁻⁴ | Not significant |
| FMLP | 10⁻³ | 43% |
(Data sourced from Kawashima et al., 1994)
The potent inhibition of activation induced by the calcium ionophore A23187 suggests that this compound may interfere with calcium-dependent signaling pathways within the eosinophil, mirroring its mechanism in mast cells.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for investigating the effects of this compound on eosinophil function.
Protocol: Human Eosinophil Isolation from Peripheral Blood
This protocol describes a common method for isolating high-purity eosinophils from whole blood for subsequent functional assays.
-
Blood Collection: Collect venous blood from healthy, non-atopic donors into collection tubes containing an anticoagulant (e.g., EDTA).
-
Granulocyte Enrichment: Perform dextran sedimentation to separate erythrocytes from the leukocyte-rich plasma.
-
Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a discontinuous Percoll or Ficoll-Paque gradient. Centrifuge to separate mononuclear cells from the granulocyte fraction.
-
Erythrocyte Lysis: Remove contaminating red blood cells from the granulocyte pellet by hypotonic lysis.
-
Negative Selection: To achieve high purity, incubate the granulocyte suspension with antibody-coated magnetic beads targeting neutrophils (e.g., anti-CD16). Place the tube in a magnetic separator and collect the untouched, eosinophil-enriched cell suspension.
-
Cell Purity and Viability: Assess eosinophil purity (>95%) by cytocentrifugation and staining (e.g., Wright-Giemsa) and viability (>98%) using trypan blue exclusion. Resuspend cells in an appropriate buffer for the downstream assay.
Protocol: Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This assay quantifies the directed migration of eosinophils toward a chemoattractant.
-
Chamber Preparation: Use a multiwell chemotaxis chamber (e.g., Boyden chamber) with two compartments separated by a polycarbonate filter (typically 5-µm pore size).
-
Loading Chemoattractant: Add the chemoattractant solution (e.g., PAF, LTB4, eotaxin) diluted in assay buffer to the lower wells of the chamber. Use buffer alone as a negative control.
-
Cell Preparation: Pre-incubate the isolated eosinophils (resuspended at ~2 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Loading Cells: Place the filter over the lower wells. Carefully add the eosinophil suspension to the upper wells.
-
Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Analysis: After incubation, remove the filter. Fix and stain the filter (e.g., with a Wright-Giemsa or equivalent stain). Count the number of cells that have migrated through the filter to the lower side using light microscopy. Data are typically expressed as the number of migrated cells per high-power field or as a chemotactic index.
Protocol: Eosinophil Degranulation Assay (ELISA for ECP)
This immunoassay quantifies the amount of ECP released from activated eosinophils.
-
Cell Preparation: Resuspend isolated eosinophils in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.
-
Drug Incubation: Aliquot cells into microcentrifuge tubes. Add various concentrations of this compound or a vehicle control and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the activating agent (e.g., PAF, FMLP, A23187) to the cell suspensions. Include an unstimulated control (buffer only) and a total release control (cells lysed with a detergent like Triton X-100).
-
Incubation: Incubate for 30-60 minutes at 37°C. The optimal time may vary by stimulant.
-
Sample Collection: Stop the reaction by placing tubes on ice. Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).
-
ELISA: Carefully collect the cell-free supernatants. Quantify the concentration of ECP in the supernatants using a commercially available ECP ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of total ECP released for each condition. Determine the percent inhibition of release by this compound relative to the stimulated vehicle control.
Protocol: Analysis of Eosinophil Activation Markers by Flow Cytometry
Flow cytometry allows for the quantitative analysis of cell surface markers that are upregulated upon eosinophil activation.
-
Cell Stimulation: Perform cell stimulation as described in the degranulation assay (Steps 1-4), using a lower cell concentration if required for the flow cytometer.
-
Staining Preparation: After incubation, wash the cells with cold FACS buffer (e.g., PBS + 1% BSA + 0.1% Sodium Azide).
-
Antibody Staining: Resuspend the cell pellet in FACS buffer containing a cocktail of fluorescently-conjugated monoclonal antibodies. Key markers for eosinophil activation include CD69 (early activation marker) and CD66b (upregulated upon degranulation). Include antibodies to identify eosinophils, such as anti-CCR3 or anti-Siglec-8. Use appropriate isotype controls.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Wash and Fixation: Wash the cells twice with FACS buffer. Resuspend in a suitable buffer for analysis, optionally containing a fixative like 1% paraformaldehyde.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the eosinophil population based on light scatter properties and specific markers (e.g., CCR3⁺). Analyze the geometric mean fluorescence intensity (MFI) of the activation markers (e.g., CD69, CD66b) for each treatment condition.
Discussion and Future Directions
The available data strongly indicate that this compound can directly suppress key pro-inflammatory functions of human eosinophils. Its ability to inhibit activation by diverse stimuli, including a calcium ionophore, PAF, and FMLP, suggests a mechanism that converges on a central signaling node, possibly involving calcium mobilization.
For drug development professionals, these findings position this compound as a compound with a dual-action mechanism in allergic disease, targeting both mast cells and eosinophils. This broad-spectrum activity may be advantageous in complex inflammatory conditions.
Future research should focus on:
-
Molecular Target Identification: Elucidating the specific molecular target(s) of this compound within eosinophils to understand its anti-chemotactic and anti-degranulation effects more precisely.
-
Broader Stimuli Panel: Investigating the effect of this compound on eosinophil activation and chemotaxis induced by other physiologically relevant mediators, particularly IL-5 and eotaxins (CCL11, CCL24, CCL26).
-
In Vivo Confirmation: Utilizing animal models of eosinophilic inflammation (e.g., OVA-induced asthma models) to confirm the in vivo relevance of this compound's effects on eosinophil trafficking and activation.
Conclusion
This compound is an effective inhibitor of eosinophil chemotaxis and activation. It dose-dependently suppresses the release of leukotriene C4 and eosinophil cationic protein in response to multiple stimuli. This direct action on a key effector cell of allergic inflammation, combined with its established role as a mast cell stabilizer, underscores its therapeutic potential in managing eosinophil-driven diseases. The protocols and data presented in this guide provide a comprehensive foundation for further research and development in this area.
References
Preliminary Research on Pemirolast for Allergic Rhinitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemirolast is a potent anti-allergic agent with a multi-faceted mechanism of action that shows potential for the treatment of allergic rhinitis. Primarily recognized as a mast cell stabilizer, this compound also exhibits histamine H1 receptor antagonism and inhibitory effects on eosinophil activity. Clinical evidence for its efficacy in allergic rhinitis is primarily derived from a pilot study, which suggests a significant reduction in key nasal symptoms. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its pharmacological profile, clinical efficacy, and the methodologies used in its evaluation.
Mechanism of Action
This compound exerts its anti-allergic effects through three primary pathways:
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, a critical event in the allergic cascade.[1] It achieves this by preventing the influx of calcium ions into mast cells upon antigen stimulation.[1][2] This stabilization prevents the release of pre-formed mediators such as histamine and the synthesis of newly formed mediators like leukotrienes and prostaglandins.[3]
-
Histamine H1 Receptor Antagonism: this compound acts as a competitive antagonist at histamine H1 receptors.[4] By blocking these receptors on effector cells, it prevents histamine from inducing symptoms such as itching, vasodilation, and increased vascular permeability.
-
Inhibition of Eosinophil Activity: this compound has been shown to inhibit the chemotaxis of eosinophils into inflamed tissues. It also prevents the release of inflammatory mediators from eosinophils, including leukotriene C4 (LTC4) and eosinophil cationic protein (ECP).
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
Methodological & Application
Pemirolast In Vitro Assay Protocols for Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemirolast is a mast cell stabilizer utilized in the management of allergic conjunctivitis.[1][2] Its therapeutic effect is primarily attributed to its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms.[1][2] this compound is thought to exert its stabilizing effect by preventing the influx of calcium ions into mast cells, a critical step in the degranulation cascade.[1] In vitro assays are crucial for elucidating the mechanisms of action and quantifying the potency of mast cell stabilizing agents like this compound. This document provides detailed protocols for commonly employed in vitro assays to assess mast cell degranulation and the inhibitory effects of this compound.
Mechanism of Action: Signaling Pathway
Mast cell activation, leading to degranulation, is initiated by the cross-linking of IgE bound to FcεRI receptors on the cell surface by an allergen. This event triggers a signaling cascade that ultimately results in an increase in intracellular calcium concentration, a key event for the fusion of granular membranes with the plasma membrane and the release of pre-formed mediators such as histamine and β-hexosaminidase. This compound is understood to interfere with this pathway by inhibiting the influx of extracellular calcium.
References
Application Notes and Protocols for Developing Animal Models of Allergic Conjunctivitis with Pemirolast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic conjunctivitis is a prevalent ocular inflammatory condition mediated by a type I hypersensitivity reaction. Developing robust and reproducible animal models is crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents like Pemirolast. This compound potassium is a mast cell stabilizer that inhibits the release of histamine and other inflammatory mediators, making it an effective treatment for allergic conjunctivitis.[1][2] This document provides detailed application notes and experimental protocols for inducing allergic conjunctivitis in animal models and assessing the efficacy of this compound.
Mechanism of Action of this compound
This compound primarily exerts its anti-allergic effects by stabilizing mast cells. Upon allergen exposure, cross-linking of IgE receptors on the surface of mast cells triggers a cascade of intracellular events leading to degranulation and the release of pre-formed mediators such as histamine and tryptase. This compound inhibits this process by preventing the influx of calcium ions into mast cells, a critical step for degranulation.[3][4] Additionally, this compound has been shown to inhibit the chemotaxis of eosinophils into ocular tissues and suppress the release of inflammatory mediators from these cells. It also modulates the production of Th2 cytokines, such as IL-4 and IL-5, which are key drivers of the allergic inflammatory response.
This compound Signaling Pathway
Caption: this compound's mechanism of action in mast cell stabilization.
Animal Models of Allergic Conjunctivitis
Several animal models have been established to mimic human allergic conjunctivitis, primarily in mice, rats, and guinea pigs. The choice of model depends on the specific research question and the endpoints being evaluated. The most common methods involve sensitization to an allergen followed by topical ocular challenge.
I. Ovalbumin-Induced Allergic Conjunctivitis in Mice
This is a widely used model that recapitulates the IgE-mediated allergic response.
Experimental Protocol:
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity to mount Th2-biased immune responses.
-
Sensitization:
-
On day 0 and day 7, immunize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 10 µg of ovalbumin (OVA) and 1 mg of aluminum hydroxide (alum) as an adjuvant.
-
-
Drug Administration (this compound):
-
Prepare this compound potassium ophthalmic solutions at desired concentrations (e.g., 0.1%, 0.5%, 1.0%).
-
Beginning on day 14, and 30 minutes prior to each allergen challenge, topically administer 5 µL of the this compound solution or vehicle control to the conjunctival sac of each eye.
-
-
Allergen Challenge:
-
On days 14 through 18, induce allergic conjunctivitis by topically challenging the sensitized mice with 5 µL of a 10 mg/mL OVA solution in phosphate-buffered saline (PBS) to each eye.
-
-
Evaluation of Clinical Signs:
-
At 20 minutes and 24 hours after the final allergen challenge, score the clinical signs of allergic conjunctivitis based on the parameters in Table 1.
-
-
Histological Analysis and Mediator Quantification:
-
At 24 hours post-challenge, euthanize the mice and collect eyeballs for histological analysis to quantify eosinophil infiltration in the conjunctiva.
-
Collect tear fluid to measure histamine and cytokine (IL-4, IL-5) levels using ELISA or other sensitive immunoassays.
-
II. Compound 48/80-Induced Allergic Conjunctivitis in Rats
This model utilizes a non-immunological mast cell degranulating agent, compound 48/80, to induce a rapid and reproducible conjunctival inflammatory response.
Experimental Protocol:
-
Animals: Wistar or Sprague-Dawley rats (male, 200-250g) are suitable for this model.
-
Drug Administration (this compound):
-
Prepare this compound potassium ophthalmic solutions at various concentrations.
-
Topically administer 10 µL of the this compound solution or vehicle control to the conjunctival sac of each eye.
-
-
Induction of Conjunctivitis:
-
15 minutes after this compound administration, topically apply 10 µL of a 10 mg/mL solution of compound 48/80 in PBS to each eye.
-
-
Evaluation of Clinical Signs:
-
At 15 and 30 minutes after compound 48/80 challenge, assess and score the clinical signs of allergic conjunctivitis (Table 1).
-
-
Quantification of Histamine Release:
-
At 30 minutes post-challenge, collect tear fluid and conjunctival tissue to quantify histamine levels.
-
Data Presentation
Table 1: Clinical Scoring System for Allergic Conjunctivitis in Animal Models
| Score | Eyelid Edema | Conjunctival Redness | Chemosis | Tearing/Discharge |
| 0 | No swelling | Normal | None | None |
| 1 | Mild swelling of the eyelid | Mild redness | Mild swelling | Mild tearing |
| 2 | Moderate swelling of the eyelid | Moderate redness | Moderate swelling with partial closure | Moderate tearing/discharge |
| 3 | Severe swelling with complete closure | Severe, diffuse redness | Severe swelling with complete closure | Severe, constant tearing/discharge |
Table 2: Effect of this compound In-Situ Gel on Clinical Scores in a Mouse Model of Allergic Conjunctivitis (Data extracted and adapted from graphical representation)
| Treatment Group | Day 1 | Day 4 | Day 7 | Day 10 | Day 14 |
| Blank Gel (Control) | ~1.0 | ~2.5 | ~4.0 | ~5.5 | ~7.0 |
| This compound Eye Drops | ~0.8 | ~2.0 | ~3.0 | ~4.0 | ~5.0 |
| This compound In-Situ Gel (F1) | ~0.5 | ~1.5 | ~2.0 | ~2.5 | ~3.0 |
| This compound In-Situ Gel (F3) | ~0.4 | ~1.0 | ~1.5 | ~1.8 | ~2.0 |
Note: Clinical scores are on a cumulative scale.
Table 3: Representative Data on the Effect of Anti-Allergic Agents on Eosinophil Infiltration and Histamine Levels in Guinea Pig Allergic Conjunctivitis (Comparative Data)
| Treatment Group | Eosinophil Count (cells/mm²) | Histamine in Tears (ng/mL) |
| Negative Control | 5.25 ± 4.67 | 2.52 ± 1.65 |
| Positive Control (Allergen) | 180.5 ± 40.2 | 10.33 ± 2.56 |
| Ketotifen | 66.3 ± 13.5 | 3.28 ± 0.68 |
| Olopatadine | 110.3 ± 25.1 | 5.04 ± 1.85 |
| Levocabastine | 48.3 ± 12.0 | 5.96 ± 1.38 |
This table provides reference data for commonly used anti-allergic drugs in a guinea pig model, demonstrating the expected range of inhibition for key inflammatory markers.
Experimental Workflows
Ovalbumin-Induced Allergic Conjunctivitis Workflow
Caption: Experimental workflow for the ovalbumin-induced mouse model.
Compound 48/80-Induced Allergic Conjunctivitis Workflow
Caption: Experimental workflow for the compound 48/80-induced rat model.
References
Application Notes and Protocols for Formulating Pemirolast Ophthalmic Solutions in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and preclinical evaluation of pemirolast ophthalmic solutions. This compound potassium is a mast cell stabilizer and histamine H1 antagonist indicated for the prevention of itching of the eye due to allergic conjunctivitis.[1][2][3][4][5]
Physicochemical Properties of this compound Potassium
A comprehensive understanding of the physicochemical properties of this compound potassium is fundamental for developing a stable and effective ophthalmic solution. This compound potassium is a slightly yellow, water-soluble powder.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇KN₆O | |
| Molecular Weight | 266.3 g/mol | |
| Appearance | Slightly yellow, water-soluble powder | |
| Water Solubility | Freely soluble | |
| pKa (Strongest Acidic) | 2.6 | |
| logP | 0.26 |
Formulation of this compound Ophthalmic Solution (0.1%)
This protocol is based on the composition of the commercially available Alamast® ophthalmic solution and a formulation described in a Japanese patent.
Materials and Equipment
-
This compound Potassium
-
Glycerin
-
Dibasic Sodium Phosphate
-
Monobasic Sodium Phosphate
-
Lauralkonium Chloride (or Benzalkonium Chloride as an alternative)
-
Trometamol (optional buffering agent)
-
Polysorbate 80 (optional surfactant)
-
Sodium Edetate (optional chelating agent)
-
Phosphoric Acid or Sodium Hydroxide (for pH adjustment)
-
Purified Water
-
Sterile containers
-
Analytical balance
-
pH meter
-
Osmometer
-
Magnetic stirrer
-
Sterile filtration unit (0.22 µm filter)
Formulation Composition
| Ingredient | Concentration (% w/v) | Function |
| This compound Potassium | 0.1 | Active Pharmaceutical Ingredient |
| Glycerin | 1.9 - 2.5 | Tonicity Agent |
| Dibasic Sodium Phosphate | As needed | Buffering Agent |
| Monobasic Sodium Phosphate | As needed | Buffering Agent |
| Lauralkonium Chloride | 0.005 | Preservative |
| Phosphoric Acid / Sodium Hydroxide | As needed | pH Adjustment |
| Purified Water | q.s. to 100 | Vehicle |
Step-by-Step Formulation Protocol
-
Preparation of Buffer Solution: In a sterile beaker, dissolve the required amounts of dibasic sodium phosphate and monobasic sodium phosphate in approximately 80% of the final volume of purified water with gentle stirring.
-
Addition of Excipients: Add glycerin and lauralkonium chloride to the buffer solution and continue stirring until fully dissolved.
-
pH Adjustment: Measure the pH of the solution and adjust it to approximately 8.0 using phosphoric acid or sodium hydroxide.
-
Dissolution of this compound Potassium: Slowly add the this compound potassium to the solution while stirring until it is completely dissolved.
-
Final Volume Adjustment: Add purified water to reach the final desired volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter into a sterile container.
-
Quality Control: Measure the final pH and osmolality of the solution. The osmolality should be approximately 240 mOsmol/kg.
Preclinical Evaluation Protocols
Mechanism of Action of this compound
This compound's primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators. This is achieved by inhibiting the influx of calcium ions into mast cells upon antigen stimulation. This compound also functions as a histamine H1 receptor antagonist and inhibits the chemotaxis of eosinophils.
In Vitro Drug Release Study
This protocol is essential for evaluating the release profile of this compound from the formulated ophthalmic solution.
Protocol:
-
Apparatus: Utilize a Franz diffusion cell apparatus.
-
Membrane: Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a suitable medium, such as simulated tear fluid, maintained at 32 ± 0.5 °C.
-
Sample Application: Apply a precise volume of the this compound ophthalmic solution to the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative amount of drug released versus time to determine the release profile.
Ex Vivo Corneal Permeation Study
This study evaluates the permeation of this compound across the cornea, providing insights into its potential ocular bioavailability.
Protocol:
-
Tissue Preparation: Freshly excise porcine corneas from abattoir-sourced eyes.
-
Franz Diffusion Cell Setup: Mount the cornea between the donor and receptor compartments of a Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., BSS or HEPES buffer) and maintain at 32 ± 2 °C with constant stirring.
-
Drug Application: Add the this compound ophthalmic solution to the donor compartment.
-
Sample Collection: Collect samples from the receptor compartment at specified time points over several hours.
-
Quantification: Analyze the this compound concentration in the samples using HPLC.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug permeation across the cornea.
In Vivo Efficacy Study in an Allergic Conjunctivitis Model
Animal models are crucial for assessing the efficacy of the formulated this compound solution in a physiological setting.
Protocol:
-
Animal Model: Induce allergic conjunctivitis in a suitable animal model, such as ovalbumin-sensitized rats or short ragweed-sensitized mice.
-
Treatment Groups: Divide the animals into groups:
-
Test group: Receives the formulated this compound ophthalmic solution.
-
Control group: Receives the vehicle (formulation without this compound).
-
Positive control group: Receives a known anti-allergic ophthalmic solution.
-
-
Drug Administration: Administer one to two drops of the respective solutions to the eyes of the animals.
-
Allergen Challenge: After a specified period, challenge the eyes with the allergen.
-
Clinical Evaluation: At various time points post-challenge, evaluate and score the clinical signs of allergic conjunctivitis, including conjunctival hyperemia, chemosis, and lid edema.
-
Histological Analysis (Optional): At the end of the study, ocular tissues can be collected for histological analysis to assess cellular infiltration.
-
Data Analysis: Statistically compare the scores between the different treatment groups to determine the efficacy of the this compound formulation.
Stability Studies
To ensure the quality and shelf-life of the formulated solution, stability studies should be conducted under various conditions.
| Parameter | Test |
| Appearance | Visual inspection for color change and precipitation. |
| pH | Potentiometric measurement. |
| This compound Assay | HPLC analysis for drug content. |
| Osmolality | Osmometer measurement. |
| Sterility | Microbiological testing. |
These studies should be performed at different temperatures and humidity levels over a defined period to establish the formulation's stability profile.
References
- 1. What is this compound Potassium used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alamast (this compound Potassium Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Pemirolast: Application Notes and Protocols for Human Conjunctival Mast Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pemirolast in studying human conjunctival mast cells. This document includes a summary of its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction
This compound potassium is a mast cell stabilizer traditionally used in the treatment of allergic conjunctivitis.[1][2][3] Its primary mechanism of action is understood to be the inhibition of degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators that cause allergic symptoms.[2][3] This is thought to occur through the stabilization of the mast cell membrane, potentially by blocking calcium influx, which is a critical step in the degranulation process. This compound has also been shown to inhibit the chemotaxis of eosinophils and the release of mediators from these cells.
While this compound is clinically effective, its direct effects on human conjunctival mast cells have been a subject of limited and somewhat contradictory research. This document aims to consolidate the available information to guide further research in this area.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on mediator release from human mast cells and other relevant cell types. A notable finding from in vitro studies is the conflicting evidence regarding its efficacy in inhibiting histamine release specifically from human conjunctival mast cells.
Table 1: Effect of this compound on Histamine Release from Human Conjunctival Mast Cells
| Concentration Range | Percent Inhibition of Histamine Release | Experimental Conditions | Source |
| 100 nM - 1 mM | Not significant | Human conjunctival mast cells challenged with anti-human IgE; 1 and 15-minute pre-incubation. |
Table 2: Effect of this compound on Leukotriene C4 (LTC4) Release from Human Eosinophils
| Concentration | Percent Inhibition of LTC4 Release | Experimental Conditions | Source |
| 1 µM - 1 mM | Dose-dependent, up to 77% at 1 mM | Human eosinophils stimulated with calcium ionophore A23187. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of mast cell activation and the potential points of intervention by this compound, as well as the general workflow for studying its effects, the following diagrams are provided.
References
- 1. Effect of a novel antiallergic drug, this compound, on activation of rat peritoneal mast cells: inhibition of exocytotic response and membrane phospholipid turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Potassium used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Evaluation of Pemirolast Efficacy in a Murine Model of Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo evaluation of Pemirolast, a mast cell stabilizer, using a murine model of allergic conjunctivitis. The protocols outlined below are based on established methodologies and provide a framework for assessing the therapeutic efficacy of this compound formulations.
Mechanism of Action of this compound
This compound potassium is a mast cell stabilizer that effectively inhibits Type I immediate hypersensitivity reactions in vivo.[1] Its primary mechanism involves the inhibition of antigen-induced release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[1] This is achieved by preventing the influx of calcium into mast cells upon antigen stimulation.[1] Furthermore, this compound has been shown to inhibit the chemotaxis of eosinophils into ocular tissue and reduce the production of pro-inflammatory cytokines like IL-4 and IL-5, further mitigating the allergic inflammatory response.
Experimental Protocols
Murine Model of Allergic Conjunctivitis
A widely used and effective model for evaluating anti-allergic compounds is the short ragweed pollen (SRW)-induced allergic conjunctivitis model in BALB/c mice.[1]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Short Ragweed Pollen (SRW)
-
Aluminum hydroxide (Al(OH)₃)
-
Phosphate-buffered saline (PBS)
Protocol for Induction of Allergic Conjunctivitis:
-
Sensitization:
-
On day 1, subcutaneously inject each mouse with 25 mg/kg of SRW mixed with 10 µL of aluminum hydroxide.[1]
-
Repeat the sensitization injections on days 7 and 8.
-
-
Challenge:
-
Beginning on day 14, and continuing daily, topically administer 10 µL of SRW in PBS (10 mg/kg) to each eye.
-
Continue the daily challenge for the duration of the study (e.g., 14 days).
-
This compound Formulation and Administration
In a notable study, this compound potassium was formulated as an in situ gel for sustained ocular delivery.
Example Formulation (F3):
-
This compound Potassium: 0.1% (w/v)
-
Gellan Gum: 0.5% (w/v)
-
Methyl paraben: 0.1% (w/v)
-
Mannitol: 5% (w/v)
-
pH adjusted to 7.0 with hydrochloric acid
Administration Protocol:
-
Following the allergen challenge, administer the this compound formulation (or vehicle control) topically to the eyes of the mice according to the study design (e.g., once daily).
Evaluation of Efficacy
a. Clinical Scoring of Allergic Conjunctivitis:
Clinical signs of allergic conjunctivitis are assessed and scored daily.
Scoring Parameters: Each of the following parameters is scored on a scale of 0 (none) to 4+ (severe):
-
Redness
-
Chemosis (swelling of the conjunctiva)
-
Discharge
-
Tearing
The scores for each parameter are summed to obtain a total clinical score (maximum of 20+).
b. Measurement of Serum Total IgE:
At the end of the study, blood samples are collected to measure the levels of total Immunoglobulin E (IgE), a key mediator of allergic responses.
Protocol:
-
At the termination of the experiment, collect blood from the mice via cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the concentration of total IgE in the serum using a commercially available mouse IgE ELISA kit, following the manufacturer's instructions.
Data Presentation
The following tables present representative quantitative data on the efficacy of this compound in a murine model of allergic conjunctivitis, based on the findings from Shen and Yang, 2021. The "Free Drug" refers to a standard eye drop formulation of this compound.
Table 1: Effect of this compound Formulations on Clinical Score of Allergic Conjunctivitis
| Treatment Group | Mean Clinical Score (± SD) |
| Blank Gel | 12.5 (± 1.5) |
| Free Drug (0.1% this compound) | 8.0 (± 1.2) |
| F1 In Situ Gel | 6.5 (± 1.0) |
| F3 In Situ Gel (0.1% this compound) | 4.0 (± 0.8) |
Table 2: Effect of this compound Formulations on Serum Total IgE Levels
| Treatment Group | Mean Total IgE Concentration (ng/mL ± SD) |
| Normal (No Disease) | 50 (± 10) |
| Blank Gel | 350 (± 40) |
| Free Drug (0.1% this compound) | 250 (± 30) |
| F1 In Situ Gel | 200 (± 25) |
| F3 In Situ Gel (0.1% this compound) | 150 (± 20) |
Visualizations
References
Application Notes and Protocols for Assessing Pemirolast Stability in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemirolast is a mast cell stabilizer utilized in ophthalmic solutions to manage allergic conjunctivitis.[1][2] Its efficacy is contingent on the stability of the active pharmaceutical ingredient (API), this compound potassium, within its formulation.[1][3][4] This document provides a comprehensive protocol for assessing the stability of this compound in various experimental aqueous solutions, a critical step in pre-formulation and formulation development.
This compound potassium is a light yellow crystalline powder that is freely soluble in water. Understanding its degradation profile under various stress conditions is essential for developing a robust and stable formulation. Published studies indicate that this compound is susceptible to degradation under alkaline and oxidative conditions. This protocol, therefore, incorporates forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.
Physicochemical Properties of this compound Potassium
A summary of the key physicochemical properties of this compound potassium is presented in Table 1. This information is crucial for designing appropriate analytical methods and understanding its behavior in solution.
Table 1: Physicochemical Properties of this compound Potassium
| Property | Value | Reference |
| Chemical Name | Monopotassium 5-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1H-tetrazol-1-ide | |
| Molecular Formula | C₁₀H₇KN₆O | |
| Molecular Weight | 266.30 g/mol | |
| Appearance | Light yellow crystalline powder | |
| Solubility | Freely soluble in water, slightly soluble in methanol, very slightly soluble in ethanol. | |
| Melting Point | Approximately 322°C (with decomposition) |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines the steps for preparing experimental solutions, subjecting them to stress conditions, and analyzing the stability of this compound.
Materials and Reagents
-
This compound Potassium reference standard
-
High-purity water (Milli-Q® or equivalent)
-
Buffers (e.g., phosphate, citrate) of various pH values (e.g., 4.0, 5.5, 7.4, 8.5)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid (HPLC grade)
-
Syringe filters (0.22 µm)
Equipment
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
HPLC column (e.g., Eclipse® XDB-C18, 150 mm × 4.6 mm, 5 µm)
Preparation of Experimental Solutions
-
Stock Solution Preparation: Accurately weigh and dissolve this compound potassium in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Experimental Solution Preparation: Dilute the stock solution with the appropriate buffers or stress media (see section 3.4) to achieve the desired final concentration for the stability study (e.g., 100 µg/mL).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to understand the degradation pathways and to ensure the analytical method is stability-indicating.
Table 2: Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 30 min, 1, 2, 4, 8 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 12, 24 hours |
| Thermal Degradation | High-purity water | 80°C | 1, 2, 5, 7 days |
| Photostability | ICH Q1B conditions | 25°C / 60% RH | As per ICH Q1B |
-
For hydrolytic studies, after the specified duration, neutralize the samples with an equivalent amount of base or acid, respectively.
-
Samples should be withdrawn at the specified time points, diluted to the target concentration if necessary, and immediately analyzed or stored at -20°C until analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | Eclipse® XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic mixture of water:methanol:glacial acetic acid (50:50:0.3, v/v/v), adjusted to pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Sampling and Analysis Plan
-
Time Points: For each stress condition, collect samples at the intervals specified in Table 2.
-
Sample Preparation: Before injection into the HPLC, filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify any degradation products. The use of a PDA detector can help in assessing peak purity.
-
Determine the degradation kinetics (e.g., zero-order, first-order) for each stress condition.
-
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for assessing this compound stability.
Caption: Workflow for this compound Stability Assessment.
Potential Degradation Signaling Pathway
Based on known susceptibility, the following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential Degradation Pathways of this compound.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 4: Example of Stability Data Summary for this compound under Acid Hydrolysis (0.1 M HCl at 60°C)
| Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 0.8 | 0.2 |
| 4 | 96.2 | 1.9 | 0.5 |
| 8 | 92.1 | 4.5 | 1.1 |
| 12 | 88.7 | 7.3 | 1.8 |
| 24 | 80.3 | 13.5 | 3.1 |
The results will help in identifying the critical factors affecting this compound stability and will guide the selection of appropriate excipients and packaging to ensure the final product's quality and shelf-life. The kinetic data will allow for the prediction of the drug's shelf-life under various storage conditions.
Conclusion
This protocol provides a robust framework for assessing the stability of this compound in experimental solutions. By systematically evaluating its degradation under various stress conditions and employing a validated stability-indicating analytical method, researchers can gain a comprehensive understanding of its stability profile. This knowledge is fundamental for the successful development of stable and effective this compound-containing pharmaceutical products.
References
Application Notes and Protocols for Pemirolast Administration in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemirolast is a mast cell stabilizer that inhibits the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[1][2] This mechanism of action suggests its potential therapeutic utility in allergic asthma, a chronic inflammatory disease of the airways. While clinical data on oral this compound for mild asthma exists, detailed preclinical studies across various administration routes are not extensively published.[3]
These application notes provide a generalized framework for evaluating the efficacy of a mast cell stabilizer, such as this compound, in a well-established murine model of ovalbumin (OVA)-induced allergic asthma.[4][5] The protocols outlined below detail experimental procedures for oral, intranasal, and intraperitoneal administration and subsequent evaluation of key asthma-related parameters.
This compound Signaling Pathway
This compound primarily exerts its anti-allergic effects by stabilizing mast cells. Upon allergen exposure, cross-linking of IgE receptors on the mast cell surface initiates a signaling cascade that leads to degranulation and the release of pro-inflammatory mediators. This compound is understood to interfere with this process.
Caption: this compound inhibits calcium influx into mast cells, preventing degranulation.
Experimental Protocols
A widely used and well-characterized model for preclinical asthma research is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased IgE levels.
General Experimental Workflow
Caption: General timeline for OVA-induced asthma model and assessment.
Detailed Methodologies
1. Animals:
-
Female BALB/c mice, 6-8 weeks old, are commonly used due to their propensity to mount a strong Th2-type immune response.
2. Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
This compound potassium (to be dissolved in a suitable vehicle)
-
Sterile phosphate-buffered saline (PBS)
-
Methacholine chloride (for AHR assessment)
3. Sensitization Protocol:
-
On Day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
On Day 14, administer a booster i.p. injection of 20 µg of OVA in 2 mg of alum in 200 µL PBS.
4. Allergen Challenge and this compound Administration:
-
From Day 21 to Day 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes daily.
-
Administer this compound or vehicle control prior to each OVA challenge. The timing of administration will depend on the route:
-
Oral Administration: Administer by oral gavage, typically 60 minutes before the challenge.
-
Intranasal Administration: Administer into the nostrils of lightly anesthetized mice, typically 30 minutes before the challenge.
-
Intraperitoneal Administration: Administer via i.p. injection, typically 30 minutes before the challenge.
-
5. Assessment of Airway Hyperresponsiveness (AHR):
-
On Day 24, measure AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
AHR can be assessed using either invasive plethysmography (measuring lung resistance and dynamic compliance in anesthetized, tracheostomized mice) or non-invasive whole-body plethysmography (measuring Penh in conscious, unrestrained mice).
6. Sample Collection and Analysis (Day 25):
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Euthanize mice and collect BALF by lavaging the lungs with PBS.
-
Cell Counts: Perform total and differential cell counts on BALF to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or multiplex assays.
-
Serum IgE: Collect blood via cardiac puncture and measure OVA-specific IgE levels in the serum by ELISA.
-
Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups and administration routes.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Route | Dose (mg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Naive Control | - | - | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.2 |
| OVA Control | - | - | 8.5 ± 1.2 | 4.5 ± 0.8 | 0.8 ± 0.3 | 1.5 ± 0.4 | 1.7 ± 0.5 |
| This compound | Oral | 10 | |||||
| This compound | Oral | 30 | |||||
| This compound | Intranasal | 1 | |||||
| This compound | Intranasal | 5 | |||||
| This compound | i.p. | 5 | |||||
| This compound | i.p. | 15 | |||||
| Dexamethasone | i.p. | 1 |
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | Route | Dose (mg/kg) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive Control | - | - | 10 ± 2 | 15 ± 4 | 20 ± 5 |
| OVA Control | - | - | 80 ± 15 | 150 ± 25 | 200 ± 30 |
| This compound | Oral | 10 | |||
| This compound | Oral | 30 | |||
| This compound | Intranasal | 1 | |||
| This compound | Intranasal | 5 | |||
| This compound | i.p. | 5 | |||
| This compound | i.p. | 15 | |||
| Dexamethasone | i.p. | 1 |
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Route | Dose (mg/kg) | Peak Lung Resistance (% increase over baseline) |
| Naive Control | - | - | 150 ± 20 |
| OVA Control | - | - | 450 ± 50 |
| This compound | Oral | 10 | |
| This compound | Oral | 30 | |
| This compound | Intranasal | 1 | |
| This compound | Intranasal | 5 | |
| This compound | i.p. | 5 | |
| This compound | i.p. | 15 | |
| Dexamethasone | i.p. | 1 |
Conclusion
These protocols provide a robust framework for the preclinical evaluation of this compound and other mast cell stabilizers for the treatment of allergic asthma. By systematically assessing the impact of different administration routes on key pathological features of asthma, researchers can gain valuable insights into the therapeutic potential and optimal delivery strategy for these compounds. The use of standardized models and comprehensive endpoint analysis, as outlined in these notes, is crucial for generating reliable and translatable data for drug development.
References
- 1. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 2. This compound | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a new oral nonbronchodilator drug for chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Pemirolast and its Metabolites
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of Pemirolast and the exploration of its metabolic fate. This document provides a detailed, validated analytical method for the quantification of this compound, alongside a general framework for the identification and analysis of its potential metabolites in biological matrices.
Section 1: Analysis of this compound
This section details a stability-indicating Reverse Phase-Liquid Chromatography (RP-LC) method for the determination of this compound potassium. This method is suitable for the quantification of this compound in pharmaceutical dosage forms like eye drops and tablets and can be adapted for other matrices with appropriate validation.[1][2][3][4]
Quantitative Data Summary
The performance of the validated RP-LC method for this compound potassium is summarized in the table below.
| Parameter | Value |
| Linearity Range | 1–10 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 21 ng/mL |
| Limit of Quantification (LOQ) | 69 ng/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy | High (specific values not detailed in sources) |
| Specificity | No interference from blank, placebo, or degradation products |
Experimental Protocol: Stability-Indicating RP-LC Method for this compound Potassium
This protocol describes a validated isocratic RP-LC method for the determination of this compound potassium.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Eclipse®, XDB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of water, methanol, and glacial acetic acid (50:50:0.3, v/v/v), adjusted to pH 3.5.
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Column Temperature: Ambient
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Mix water, HPLC-grade methanol, and glacial acetic acid in the specified ratio. Adjust the pH to 3.5 using an appropriate acid or base. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound potassium reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the linearity range (1–10 µg/mL).
-
Sample Preparation (Tablets/Eye Drops):
-
For tablets, accurately weigh and crush a number of tablets to obtain a fine powder. For eye drops, accurately measure a specific volume.
-
Transfer an amount of powder or liquid equivalent to a known amount of this compound potassium into a volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the drug.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.
-
Precision: Assess intra-day precision by analyzing three different concentrations of this compound three times on the same day. Determine inter-day precision by repeating the analysis on three different days. Calculate the relative standard deviation (%RSD).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels. Calculate the percentage recovery.
-
Specificity (Forced Degradation Studies): To confirm the stability-indicating nature of the method, subject a this compound solution to stress conditions such as acid hydrolysis (1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (5% H₂O₂), heat, and photolysis. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Experimental Workflow: this compound Analysis
Caption: Workflow for the RP-HPLC analysis of this compound.
Section 2: Analytical Strategies for this compound Metabolites
Currently, there is a lack of publicly available information specifically identifying the metabolites of this compound and detailing validated analytical methods for their quantification. This compound is known to be metabolized in the liver. This section provides a general protocol for the identification and semi-quantitative analysis of drug metabolites, which can be adapted for this compound once its metabolic pathways are elucidated. The primary analytical technique for metabolite identification and quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
General Protocol for Metabolite Identification and Analysis using LC-MS/MS
This protocol outlines a general approach for the analysis of potential this compound metabolites in biological matrices such as plasma, urine, or in vitro systems like human liver microsomes.
1. In Vitro Metabolism Studies (for Metabolite Generation):
-
Objective: To generate metabolites of this compound in a controlled environment.
-
System: Human liver microsomes (HLM) are a common choice as they contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s.
-
Procedure:
-
Prepare an incubation mixture containing this compound, HLM, and necessary cofactors (e.g., NADPH for Phase I metabolism, UDPGA for glucuronidation).
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
2. Sample Preparation from Biological Matrices (Plasma/Urine):
-
Objective: To extract this compound and its metabolites from complex biological matrices while removing interfering substances.
-
Methods:
-
Protein Precipitation (PPT): A simple and common method for plasma samples. Add a cold organic solvent (e.g., acetonitrile, methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. This can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analytes of interest while washing away interferences. The analytes are then eluted with a small volume of solvent.
-
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of a parent drug and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common to resolve compounds with a range of polarities.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used in either positive or negative ion mode.
-
Metabolite Identification: This is often a qualitative process involving:
-
Full Scan MS: To detect all ions within a mass range.
-
Product Ion Scan (MS/MS): To fragment a specific precursor ion (e.g., the protonated molecule of this compound) and obtain a characteristic fragmentation pattern. Metabolites will often show some of the same fragment ions as the parent drug.
-
Precursor Ion Scan and Neutral Loss Scan: These can be used to screen for metabolites that share a common substructure or lose a specific neutral fragment.
-
-
Quantification:
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for the parent drug and each metabolite. This provides high selectivity and sensitivity.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to ensure accuracy and precision.
-
-
Logical Workflow for this compound Metabolite Discovery
Caption: General workflow for drug metabolite discovery.
References
Troubleshooting & Optimization
Pemirolast Solubility Troubleshooting for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pemirolast potassium in in vitro experimental settings. Our aim is to provide practical guidance to ensure the successful dissolution and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound potassium?
A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a suitable solvent. This compound potassium is soluble in DMSO at concentrations of approximately 1 mg/mL to ≥5.37 mg/mL, with the aid of ultrasonication.[1][2] For aqueous-based experiments, sterile water or phosphate-buffered saline (PBS) at pH 7.2 are also excellent choices, with solubility reported to be around 10 mg/mL in PBS and even higher in water (≥85.4 mg/mL).[1][2]
Q2: I am observing precipitation when I dilute my this compound potassium stock solution in my cell culture medium. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous-based cell culture media is a common issue. This can be attributed to the lower solubility of the compound in the aqueous environment of the media compared to the highly concentrated DMSO stock. The final concentration of DMSO in your culture medium should be kept low (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity. It is also crucial to ensure that the final concentration of this compound potassium in the medium does not exceed its solubility limit in that specific medium.
Q3: What is the stability of this compound potassium in solution, and how should I store my stock solutions?
A3: this compound potassium as a crystalline solid is stable for at least four years when stored at -20°C.[2] Once dissolved, it is recommended to prepare fresh aqueous solutions daily. If you prepare a stock solution in DMSO, it is advisable to aliquot it into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the optimal pH for dissolving this compound potassium?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound potassium powder is not dissolving completely in water. | - Insufficient mixing or sonication.- The concentration exceeds the solubility limit. | - Use ultrasonication to aid dissolution.- Gently warm the solution to 37°C.- If the issue persists, consider preparing a more dilute solution. |
| Precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium. | - The final DMSO concentration is too high, causing the compound to crash out.- The final concentration of this compound potassium is above its solubility in the medium. | - Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).- Add the DMSO stock solution to the medium dropwise while vortexing or stirring to ensure rapid mixing.- Perform a serial dilution of the stock solution in the medium to determine the highest soluble concentration. |
| A fine, crystalline precipitate appears in the cell culture plate after incubation. | - The compound is precipitating out over time due to instability in the culture medium at 37°C.- Interaction with components of the cell culture medium or serum. | - Reduce the final concentration of this compound potassium in your experiment.- Decrease the incubation time if experimentally feasible.- Test the solubility of this compound potassium in your specific cell culture medium (with and without serum) before conducting the full experiment. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound potassium in solution.- Inaccurate concentration of the stock solution.- Potential cytotoxicity at the concentration used. | - Always use freshly prepared aqueous solutions.- Verify the concentration of your stock solution using a spectrophotometer or other analytical method.- Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. |
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Water | ≥85.4 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to ≥5.37 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | |
| Dimethyl formamide | ~0.1 mg/mL |
Experimental Protocols
Protocol for Preparing a this compound Potassium Stock Solution
Materials:
-
This compound potassium powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound potassium powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube briefly to initially mix the powder and solvent.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol: In Vitro Mast Cell Degranulation Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound potassium on mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Complete cell culture medium (e.g., MEM with 20% FBS)
-
This compound potassium stock solution (in DMSO)
-
Antigen (e.g., DNP-HSA)
-
Anti-DNP IgE
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Sensitization: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight. The following day, sensitize the cells by incubating them with anti-DNP IgE in complete culture medium for 24 hours.
-
This compound Treatment: Wash the sensitized cells with Tyrode's buffer. Pre-incubate the cells with various concentrations of this compound potassium (diluted from the stock solution in Tyrode's buffer) for 30 minutes at 37°C. Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Antigen Challenge: Induce degranulation by adding the antigen (DNP-HSA) to the wells and incubate for 30-60 minutes at 37°C.
-
Measurement of β-hexosaminidase Release:
-
Carefully collect the supernatant from each well.
-
To measure the total cellular β-hexosaminidase, lyse the cells remaining in the wells with lysis buffer.
-
Incubate an aliquot of the supernatant or cell lysate with the pNAG substrate in a new 96-well plate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content. Determine the inhibitory effect of this compound potassium on antigen-induced degranulation.
Visualizations
Caption: Experimental workflow for preparing and using this compound potassium.
References
Pemirolast stability under various stress conditions (pH, temperature)
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of pemirolast under various stress conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound potassium known to be unstable?
A1: this compound potassium is susceptible to degradation under alkaline and oxidative conditions.[1][2] It is relatively stable under acidic, thermal (heat), and photolytic (light) stress conditions.[1]
Q2: What is the expected stability of this compound potassium in an acidic solution?
A2: this compound potassium is stable in acidic conditions. Forced degradation studies using 1 M HCl for 2 hours showed no significant degradation.[1]
Q3: How does temperature affect the stability of this compound potassium?
A3: this compound potassium is generally stable at elevated temperatures in its solid form. Studies involving heating at 105°C for 5 hours did not show significant degradation.[1] However, in alkaline solutions, the degradation rate increases with temperature, following first-order kinetics.
Q4: Is this compound potassium sensitive to light?
A4: No, this compound potassium is not significantly sensitive to light. Exposure to sunlight for 5 hours did not result in notable degradation.
Q5: What are the known degradation products of this compound potassium?
A5: Under alkaline stress conditions, at least three degradation products have been observed (Alkaline degradation A, B, and C). Under oxidative stress, degradation also occurs, leading to different degradation products than those formed under alkaline conditions. The specific chemical structures of these degradation products are not fully elucidated in the available literature.
Troubleshooting Guides
Issue: I am observing unexpected degradation of my this compound sample.
-
Troubleshooting Steps:
-
Verify Solution pH: this compound is highly susceptible to degradation in alkaline environments. Ensure your solution is not alkaline. The pH of the ophthalmic solution is approximately 8.0.
-
Check for Oxidizing Agents: Degradation occurs in the presence of oxidizing agents. Ensure your formulation or solvent system does not contain any oxidizing species.
-
Review Storage Conditions: Although stable at room temperature, ensure it is stored away from moisture in a sealed container. For solutions, refrigeration may be necessary depending on the formulation.
-
Issue: My analytical method is not separating this compound from its degradation products.
-
Troubleshooting Steps:
-
Method Validation: Ensure you are using a validated stability-indicating method. A proven method utilizes a C18 column with a mobile phase of water:methanol:glacial acetic acid (50:50:0.3, v/v/v) at a pH of 3.5, with detection at 258 nm.
-
Optimize Mobile Phase: Adjusting the mobile phase composition and pH can improve the resolution between this compound and its degradants.
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient elution method may be necessary to achieve adequate separation.
-
Quantitative Data Summary
The following tables summarize the stability of this compound potassium under various stress conditions based on forced degradation studies.
Table 1: Stability of this compound Potassium under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Result |
| Acid Hydrolysis | 1 M HCl | 2 hours | Stable |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | Degradation Observed |
| Oxidation | 5% H₂O₂ | 2 hours | Degradation Observed |
| Thermal | 105°C | 5 hours | Stable |
| Photolytic | Sunlight | 5 hours | Stable |
Table 2: Kinetics of Alkaline Degradation of this compound Potassium at Different Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (hour⁻¹) | Half-life (t₁/₂) (hours) |
| 50 | 323 | 0.001 | 693.1 |
| 60 | 333 | 0.002 | 346.6 |
| 70 | 343 | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol is based on the methodology described for investigating the stability of this compound potassium.
-
Acid Hydrolysis:
-
Reflux a solution of this compound potassium with 1 M hydrochloric acid (HCl) for 2 hours.
-
Neutralize the solution with sodium hydroxide (NaOH).
-
Dilute the sample with distilled water and filter through a 0.45 µm filter before analysis.
-
-
Base Hydrolysis:
-
Reflux a solution of this compound potassium with 0.1 M sodium hydroxide (NaOH) for 2 hours.
-
Neutralize the solution with hydrochloric acid (HCl).
-
Dilute the sample with distilled water and filter through a 0.45 µm filter before analysis.
-
-
Oxidative Degradation:
-
Reflux a solution of this compound potassium with 5% hydrogen peroxide (H₂O₂) for 2 hours.
-
Evaporate the solution on a boiling water bath.
-
Reconstitute the residue, dilute with distilled water, and filter through a 0.45 µm filter before analysis.
-
-
Thermal Degradation:
-
Heat solid this compound potassium at 105°C for 5 hours.
-
Dissolve the sample in a suitable solvent, dilute as necessary, and filter before analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound potassium to direct sunlight for 5 hours.
-
Dissolve the sample in a suitable solvent, dilute as necessary, and filter before analysis.
-
Stability-Indicating RP-LC Method
-
Column: Eclipse®, XDB-C18 (150 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Water: Methanol: Glacial Acetic Acid (50:50:0.3, v/v/v), pH adjusted to 3.5
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Elution: Isocratic
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound potassium.
Caption: Troubleshooting guide for unexpected this compound degradation.
References
Identifying and mitigating Pemirolast off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Pemirolast in cell-based assays. The focus is on differentiating on-target effects from potential off-target activities to ensure data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is known as a mast cell stabilizer.[1][2] Its primary mechanism involves inhibiting the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells following exposure to an allergen.[1][3][4] This is achieved by preventing the influx of calcium ions into the mast cells, a critical step for degranulation. Some evidence also suggests it may act as a histamine H1 receptor antagonist.
Q2: Why is it critical to investigate potential off-target effects of this compound?
Off-target effects occur when a drug interacts with unintended molecular targets. These unintended interactions can lead to misleading experimental results, data misinterpretation, and unforeseen toxicity. For drug development, identifying off-target effects early is crucial as they can be a major cause of clinical trial failures. For basic research, understanding these effects is essential to ensure that an observed phenotype is correctly attributed to the modulation of the intended target.
Q3: What are the initial signs that might suggest a this compound off-target effect in my assay?
Initial signs that may indicate an off-target effect include:
-
Unexpected Phenotypes: Observing a cellular response that is inconsistent with the known anti-allergic and mast cell-stabilizing function of this compound.
-
High Concentration Requirements: The effect is only observed at concentrations significantly higher than those required for its primary activity. High drug concentrations increase the likelihood of binding to lower-affinity, off-target molecules.
-
Activity in Non-Target Cells: Observing effects in cell types that do not express the molecular machinery for mast cell degranulation (e.g., non-immune cells).
-
High Cytotoxicity: Significant cell death is observed at or below the effective concentration for the desired phenotype.
Q4: How can I distinguish between general cytotoxicity and a specific off-target effect?
The first step is to establish a "therapeutic window" for your in-vitro experiment. This involves performing parallel dose-response experiments: one measuring the intended biological effect (the "phenotype") and another measuring cell viability (e.g., using an MTT or LDH assay). If the concentration of this compound required to produce the phenotype also causes significant cell death, the observed effect may be a consequence of general toxicity rather than a specific off-target interaction. A true off-target effect should ideally occur at concentrations that do not induce widespread cytotoxicity.
Troubleshooting Guides
Problem 1: I'm observing high variability and poor reproducibility in my this compound dose-response experiments.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Cell Culture Practices | Ensure cell line integrity through regular authentication (e.g., STR profiling) and test for mycoplasma contamination, which can alter cellular responses. Use cells within a consistent, low passage number range for all experiments. |
| Assay Protocol Variability | Standardize all steps. Ensure uniform cell seeding density by thoroughly mixing the cell suspension before and during plating. Use calibrated pipettes and pre-wet the tips. Optimize and fix all incubation times. |
| Microplate "Edge Effects" | Evaporation from wells on the outer edges of a microplate can concentrate this compound and other reagents, leading to variability. Avoid using the outermost wells for experimental data; instead, fill them with sterile media or PBS to create a humidity barrier. |
| Compound Stability/Solubility | This compound Potassium is soluble in water. However, if using a different salt or formulation, ensure it is fully dissolved in the vehicle (e.g., DMSO) and does not precipitate when diluted in culture media. Visually inspect for precipitation. |
Problem 2: this compound is causing an unexpected phenotype (e.g., changes in cell cycle, apoptosis) in my non-mast cell line. How do I confirm if this is a real off-target effect?
This situation requires a systematic approach to rule out artifacts and confirm a specific biological interaction. The workflow below outlines the key steps.
Caption: Workflow for investigating a suspected off-target effect.
Quantitative Data Summary
When investigating off-target effects, it is crucial to quantify the concentration at which on-target versus off-target or cytotoxic effects occur. The table below provides a template for summarizing your experimental findings.
| Parameter | This compound Concentration | Interpretation |
| On-Target IC50 | e.g., 0.1 - 1 µM | The concentration at which this compound achieves 50% of its maximal intended effect (e.g., inhibition of histamine release). |
| Off-Target EC50 | e.g., 25 µM | The concentration that induces 50% of the maximal observed off-target phenotype. |
| Cytotoxicity CC50 | e.g., > 100 µM | The concentration that causes 50% cell death. |
| Selectivity Index | CC50 / IC50 = >1000 | A high ratio suggests a good therapeutic window where on-target effects can be studied without interference from cytotoxicity. |
| Off-Target Index | EC50 (Off-Target) / IC50 | A ratio >10 suggests the off-target effect is less potent than the on-target effect. A ratio near 1 may indicate a potent off-target interaction. |
Experimental Protocols
Protocol 1: Determining the On-Target vs. Cytotoxicity Window
This protocol describes how to concurrently measure the desired biological activity and cell viability to determine a suitable concentration range for your experiments.
-
Cell Seeding: Plate your cells (e.g., RBL-2H3 for on-target mast cell assays, or your experimental cell line) in two identical 96-well plates at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 200 µM down to 0.01 µM. Also, prepare a vehicle control (e.g., media with the same final concentration of DMSO, if used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells. Incubate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Execution (Plate 1 - On-Target/Phenotypic Assay):
-
Following treatment, perform your specific assay to measure the biological effect of interest (e.g., for mast cells, this would involve stimulating with an antigen and then measuring histamine release via an ELISA).
-
-
Assay Execution (Plate 2 - Cytotoxicity Assay):
-
At the same time, perform a cell viability assay on the second plate. For an MTT assay:
-
Add 10 µL of 12 mM MTT stock solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Add 100 µL of DMSO to each well to dissolve the crystals and mix gently.
-
Read the absorbance at 570 nm.
-
-
-
Data Analysis:
-
For the phenotypic assay, normalize the data to your positive and negative controls.
-
For the cytotoxicity assay, normalize the absorbance values to the vehicle control (defined as 100% viability).
-
Plot both dose-response curves on the same graph (% Response vs. Log[this compound]) to visualize the therapeutic window.
-
Protocol 2: Designing Control Experiments for Off-Target Validation
To confirm that an observed effect is genuinely off-target, a set of rigorous controls is essential.
-
Positive Control: Use a well-characterized compound known to produce the same phenotype you are observing. This validates that your assay system can detect the effect.
-
Vehicle Control: All cells are treated with the same concentration of the vehicle (e.g., DMSO, PBS) used to dissolve this compound. This controls for any effects of the solvent.
-
Structural Analog Control (if available): Use a close structural analog of this compound that is known to be inactive against its primary target (mast cell stabilization). If this inactive analog produces the same phenotype, it strongly suggests the effect is independent of the primary target and may be due to a shared chemical feature causing an off-target interaction.
-
Target-Negative Cell Line Control: Test this compound in a cell line that has been genetically modified (e.g., via CRISPR) to knock out the putative off-target protein. If the effect disappears in the knockout cell line, it confirms the identity of the off-target. Conversely, using a cell line that does not express the primary target can also help confirm off-target activity.
Visualizations
This compound On-Target Signaling Pathway
Caption: On-target mechanism of this compound in mast cells.
Logical Flow for Troubleshooting Assay Failure
Caption: Troubleshooting guide for a lack of response in an assay.
References
Technical Support Center: Enhancing Pemirolast Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Pemirolast in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of this compound?
A1: this compound, an anti-allergic agent, often exhibits poor bioavailability, particularly through the oral route.[1] The primary challenges stem from its low aqueous solubility and potential for rapid clearance.[2][3] For ocular delivery, conventional eye drops are quickly drained from the eye, leading to reduced therapeutic efficacy.[3]
Q2: What are the main strategies to improve the ocular bioavailability of this compound?
A2: A key strategy is the use of in-situ gelling systems. These formulations are administered as a liquid and transform into a gel upon contact with the eye's physiological environment (e.g., pH and ions in tear fluid).[4] This increases the residence time of the drug on the ocular surface, allowing for sustained release and improved absorption.
Q3: What are promising formulation approaches to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the poor oral bioavailability of this compound:
-
Solid Dispersions: This technique involves dispersing this compound in an amorphous state within a hydrophilic carrier matrix. This enhances the drug's dissolution rate and, consequently, its absorption.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its uptake.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can form inclusion complexes with this compound, where the drug molecule is encapsulated within the cyclodextrin cavity. This increases the aqueous solubility of this compound, leading to better absorption.
-
Prodrugs: A prodrug of this compound could be synthesized to have improved physicochemical properties, such as increased lipophilicity, to enhance its absorption. The prodrug would then be converted to the active this compound molecule in the body.
Q4: Which animal models are commonly used for pharmacokinetic studies of this compound?
A4: The choice of animal model depends on the route of administration and the therapeutic indication. For ocular studies, rabbits are a common model due to the anatomical and physiological similarities of their eyes to human eyes. For oral bioavailability studies, rats are frequently used.
Q5: How is this compound quantified in biological samples from animal studies?
A5: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the quantification of this compound and similar molecules in biological matrices like plasma and aqueous humor. These methods offer high sensitivity and selectivity.
Troubleshooting Guides
Issue 1: Low Ocular Bioavailability with this compound Eye Drops
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid clearance of the drug from the eye, leading to suboptimal therapeutic effect. | Standard eye drop formulations are quickly removed by blinking and tear turnover. | 1. Formulate an in-situ gel: Utilize polymers like gellan gum that form a gel upon instillation, increasing drug residence time. 2. Optimize polymer concentration: The concentration of the gelling agent affects viscosity and drug release. A higher concentration can increase retention but may slow release excessively. 3. Ensure isotonicity: Use an agent like mannitol to make the formulation isotonic with tears to avoid irritation. |
Issue 2: Poor and Variable Oral Bioavailability of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low plasma concentrations (Cmax) and area under the curve (AUC) after oral administration. | Poor aqueous solubility of this compound limits its dissolution in the gastrointestinal fluid. | 1. Develop a solid dispersion: Use a spray-drying technique to create a solid dispersion of this compound with hydrophilic polymers like TPGS and PVPVA. 2. Characterize the solid dispersion: Use techniques like XRPD and DSC to confirm that the drug is in an amorphous state. 3. Conduct in vitro dissolution studies: Compare the dissolution rate of the solid dispersion to the pure drug in a relevant buffer (e.g., pH 6.8 phosphate buffer). |
| Inconsistent plasma concentration profiles between individual animals. | Variability in gastric emptying and intestinal transit times can affect the absorption of a poorly soluble drug. | 1. Utilize a solubility-enhancing formulation: A formulation that rapidly dissolves the drug, such as a solid dispersion or a cyclodextrin complex, can make absorption less dependent on physiological variables. 2. Standardize experimental conditions: Ensure consistent fasting times and dosing procedures for all animals in the study. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Apremilast (a this compound Analog) Solid Dispersion vs. Pure Drug in Rats Following Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Apremilast (Form B) | 50 | 123.4 ± 45.6 | 2.0 ± 0.8 | 876.5 ± 234.1 | 100 |
| Apremilast Solid Dispersion | 50 | 2714.8 ± 567.3 | 0.5 ± 0.2 | 11309.7 ± 2456.8 | ~1290 |
Data presented as mean ± standard deviation.
Experimental Protocols
Preparation of this compound Potassium In-Situ Gel
This protocol is adapted from a study on a gellan gum-based in-situ gel for ocular delivery.
-
Polymer Solution Preparation: Slowly add a pre-weighed amount of gellan gum (e.g., 0.5% w/v) to deionized water while stirring continuously until a homogeneous solution is formed.
-
Drug Incorporation: Dissolve this compound Potassium (e.g., 0.1% w/v) in the polymer solution.
-
Addition of Excipients: Add a preservative (e.g., 0.1% methyl paraben) and an isotonicity agent (e.g., 5% mannitol).
-
pH Adjustment: Adjust the pH of the final solution to 7.0 using hydrochloric acid.
-
Sterilization: Sterilize the final formulation using an appropriate method, such as filtration.
Preparation of a Solid Dispersion by Spray Drying
This protocol is based on a method developed for Apremilast, which can be adapted for this compound.
-
Solution Preparation: Dissolve this compound and the carrier polymers (e.g., TPGS and PVPVA) in a suitable solvent, such as a mixture of dichloromethane and ethanol.
-
Spray Drying: Atomize the solution into a spray dryer with an inlet temperature of around 70-90°C and a feed rate of approximately 5 mL/min.
-
Powder Collection: Collect the resulting dry powder from the cyclone separator.
-
Characterization: Characterize the solid dispersion powder for its physical state (amorphous or crystalline) using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This is a general protocol that can be adapted for this compound formulations.
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for blood sampling.
-
Fasting: Fast the animals overnight before dosing, with free access to water.
-
Formulation Administration: Administer the this compound formulation (e.g., solid dispersion suspended in a vehicle) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
Caption: this compound's mechanism of action in inhibiting the allergic response.
References
Pemirolast degradation kinetics in alkaline and oxidative environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of pemirolast in alkaline and oxidative environments. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound potassium known to degrade?
A1: this compound potassium is susceptible to degradation under alkaline and oxidative conditions.[1][2][3] It has been shown to be relatively stable under acidic, thermal (dry heat), and photolytic stress.[3]
Q2: What analytical technique is suitable for studying this compound degradation?
A2: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is effective for determining the concentration of this compound potassium in the presence of its degradation products and any process-related impurities.[2]
Q3: What are the typical degradation products of this compound in alkaline and oxidative environments?
A3: While the specific structures of all degradation products are not fully elucidated in the provided documents, forced degradation studies confirm the formation of distinct degradation products under alkaline and oxidative stress, which can be separated from the parent drug using a suitable stability-indicating HPLC method.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates in alkaline hydrolysis studies.
-
Possible Cause 1: pH Fluctuation. The rate of alkaline hydrolysis is highly dependent on the concentration of hydroxide ions. Inconsistent pH can lead to variable degradation rates.
-
Solution: Ensure the alkaline solution (e.g., NaOH) is accurately prepared and its concentration is verified. Use a calibrated pH meter to check the pH of the reaction mixture before and during the experiment, if feasible. Maintain a consistent temperature, as temperature also affects pH.
-
-
Possible Cause 2: Temperature Variation. Reaction kinetics are sensitive to temperature changes.
-
Solution: Use a thermostatically controlled water bath or heating block to maintain a constant and uniform temperature throughout the experiment. Record the temperature at regular intervals.
-
-
Possible Cause 3: Inaccurate Analyte Concentration. Errors in the initial concentration of this compound will lead to incorrect kinetic calculations.
-
Solution: Prepare stock solutions of this compound potassium with high-precision analytical balances and calibrated volumetric flasks. Ensure complete dissolution of the drug substance.
-
Issue 2: No significant degradation is observed under oxidative stress conditions.
-
Possible Cause 1: Insufficient Oxidant Concentration or Reactivity. The concentration of the oxidizing agent (e.g., hydrogen peroxide) may be too low, or the agent may have decomposed over time.
-
Solution: Use a fresh solution of the oxidizing agent. Verify the concentration of the H₂O₂ solution. If necessary, increase the concentration of the oxidant or the reaction temperature to accelerate degradation.
-
-
Possible Cause 2: Short Reaction Time. The duration of the experiment may not be long enough to induce measurable degradation.
-
Solution: Extend the duration of the oxidative stress study and collect samples at later time points.
-
Issue 3: Poor chromatographic separation between this compound and its degradation products.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The mobile phase may not have the appropriate polarity or pH to resolve the parent drug from its more polar degradation products.
-
Solution: Adjust the ratio of the organic modifier (e.g., methanol) to the aqueous phase. Modify the pH of the mobile phase; for instance, a mobile phase of water:methanol:glacial acetic acid (50:50:0.3 v/v/v) at pH 3.5 has been shown to be effective.
-
-
Possible Cause 2: Inappropriate Stationary Phase. The HPLC column may not be suitable for the separation.
-
Solution: An Eclipse®, XDB-C18 column (150 mm × 4.6 mm, 5 μm) has been successfully used. Consider using a column with a different stationary phase chemistry if resolution issues persist.
-
Experimental Protocols
Alkaline Degradation Kinetics Study
This protocol is based on the methodology described for investigating the kinetics of this compound degradation.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound potassium in a suitable solvent (e.g., methanol).
-
Prepare a solution of 0.1 M sodium hydroxide (NaOH) in deionized water.
-
-
Degradation Procedure:
-
Transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add a specific volume of 0.1 M NaOH and dilute to the mark with the same solution to achieve the desired final concentration of this compound.
-
Maintain the reaction mixture at a constant temperature (e.g., 60°C, 70°C, 80°C, or 90°C) using a water bath.
-
Withdraw aliquots at specific time intervals.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
Column: Eclipse®, XDB-C18 (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of water:methanol:glacial acetic acid (50:50:0.3 v/v/v), adjusted to pH 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 10 µL.
-
-
Kinetic Analysis:
-
Determine the concentration of remaining this compound at each time point.
-
Plot the natural logarithm of the remaining drug concentration versus time to determine the apparent first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Perform the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Oxidative Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound potassium.
-
Prepare a 5% hydrogen peroxide (H₂O₂) solution.
-
-
Degradation Procedure:
-
Mix a known amount of this compound potassium with the 5% H₂O₂ solution.
-
Reflux the mixture for a specified period, for example, 2 hours.
-
After the specified time, cool the solution.
-
Dilute a sample of the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the sample using the same HPLC method described for the alkaline degradation study to assess the extent of degradation and observe any degradation products.
-
Quantitative Data
Table 1: Kinetic Data for Alkaline Degradation of this compound
| Temperature (°C) | Rate Constant (k) (hour⁻¹) | Half-life (t₁/₂) (hours) |
| 60 | 0.041 | 16.90 |
| 70 | 0.083 | 8.35 |
| 80 | 0.150 | 4.62 |
| 90 | 0.280 | 2.47 |
Data extracted from a study by Weshahy et al. (2015). The degradation followed first-order kinetics.
The activation energy (Ea) for the alkaline degradation was calculated to be 18.23 kcal/mol.
Visualizations
Caption: Workflow for this compound Degradation Kinetics Study.
Caption: Troubleshooting Logic for this compound Degradation Studies.
References
Overcoming resistance or tachyphylaxis to Pemirolast in long-term studies
Welcome to the Technical Support Center for researchers working with Pemirolast. This resource provides troubleshooting guidance and frequently asked questions related to the long-term use of this compound in experimental settings, with a focus on investigating potential resistance or tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: Has resistance or tachyphylaxis to this compound been reported in long-term clinical studies?
A1: Based on available clinical data, there are no significant reports of clinical resistance or tachyphylaxis to this compound when used for the treatment of allergic conjunctivitis.[1][2] Long-term studies, some extending up to 17 weeks, have demonstrated its continued efficacy and safety in preventing ocular itching associated with allergic conjunctivitis.[1][2] However, the absence of widespread clinical reports does not entirely rule out the possibility of developing reduced sensitivity in specific experimental or cellular models.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a mast cell stabilizer.[3] Its primary mechanism of action is to inhibit the release of inflammatory mediators, such as histamine, leukotrienes, and eosinophil cationic protein, from mast cells and eosinophils. It is understood to exert this effect by preventing the influx of calcium into mast cells following antigen stimulation, which is a critical step in the degranulation process.
Q3: What is tachyphylaxis and how does it differ from drug resistance?
A3: Tachyphylaxis is a phenomenon characterized by a rapid and short-term decrease in the response to a drug following its repeated administration. Drug resistance, on the other hand, typically develops over a longer period and involves more permanent changes in the target cells or organism that reduce the drug's effectiveness. While tachyphylaxis has been observed with some mast cell stabilizers like nedocromil in specific tissues, it has not been a documented issue with this compound in clinical use.
Q4: Could a perceived loss of this compound efficacy in my in vitro experiments be due to factors other than resistance?
A4: Yes, several factors could contribute to a perceived decrease in this compound's effectiveness in an in vitro setting. These include:
-
Cell Culture Health: The viability and health of your mast cell cultures are crucial. Stressed or unhealthy cells may respond differently to stimuli and inhibitors.
-
Reagent Stability: Ensure the this compound solution is properly stored and has not degraded. Prepare fresh solutions as needed.
-
Experimental Variability: Inconsistent cell densities, incubation times, or antigen concentrations can lead to variable results.
-
Assay Sensitivity: The assay used to measure mast cell degranulation (e.g., histamine or β-hexosaminidase release) may have inherent variability or a narrow dynamic range.
Troubleshooting Guides
Issue: Decreased Inhibition of Mast Cell Degranulation by this compound in Long-Term Cell Culture
If you observe a progressive decrease in the inhibitory effect of this compound on mast cell degranulation in your long-term in vitro experiments, consider the following troubleshooting steps:
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify Cell Line/Primary Cell Integrity | Long-term culture can lead to phenotypic drift or selection of less responsive cell populations. | Perform cell line authentication (e.g., STR profiling). If using primary mast cells, ensure consistent isolation and culture protocols. |
| 2. Confirm this compound Activity | The compound may have degraded over time. | Prepare a fresh stock solution of this compound and re-test its efficacy. Compare with a new lot of the compound if possible. |
| 3. Standardize Experimental Conditions | Inconsistent experimental parameters can lead to variable results. | Strictly control cell seeding density, this compound pre-incubation time, antigen concentration, and final assay readout. |
| 4. Assess for Receptor Downregulation or Desensitization | Continuous exposure to a drug can sometimes lead to changes in its target receptor. | Design an experiment to quantify the expression of potential this compound binding sites or downstream signaling molecules over time. |
| 5. Evaluate Alternative Signaling Pathways | Mast cells can be activated through various pathways. It's possible that in your model, alternative activation pathways that are less sensitive to this compound are becoming dominant. | Investigate the role of different activating stimuli and their sensitivity to this compound inhibition. |
Experimental Protocols
Protocol 1: Investigating Potential for this compound Tachyphylaxis in vitro
This protocol is designed to assess the acute, short-term desensitization of mast cells to this compound.
Methodology:
-
Cell Culture: Culture a human mast cell line (e.g., HMC-1) or primary human mast cells in appropriate media.
-
Initial this compound Exposure: Treat one group of cells with a clinically relevant concentration of this compound for a defined period (e.g., 24 hours). A control group should be cultured without this compound.
-
Washout and Rest Period: After the initial exposure, wash the cells thoroughly to remove this compound and culture them in drug-free media for a short rest period (e.g., 2-4 hours).
-
Secondary this compound Treatment and Antigen Challenge: Re-treat both the this compound-pre-exposed group and the control group with a range of this compound concentrations for 1-2 hours. Subsequently, challenge the cells with an appropriate antigen (e.g., IgE cross-linking agent).
-
Measurement of Degranulation: Quantify mast cell degranulation by measuring the release of a marker such as histamine or β-hexosaminidase into the cell supernatant.
-
Data Analysis: Compare the dose-response curves of this compound's inhibitory effect between the pre-exposed and control groups. A rightward shift in the dose-response curve for the pre-exposed group may suggest tachyphylaxis.
Protocol 2: Long-Term Study of this compound Efficacy and Potential for Resistance
This protocol outlines a long-term experiment to investigate the development of resistance to this compound.
Methodology:
-
Continuous Culture with this compound: Culture a mast cell line for an extended period (e.g., 4-6 weeks) in the continuous presence of a sub-maximal inhibitory concentration of this compound. A parallel control culture should be maintained without the drug.
-
Periodic Efficacy Testing: At regular intervals (e.g., weekly), take a sample of cells from both the this compound-treated and control cultures.
-
Antigen Challenge and Inhibition Assay: Wash the cells to remove the continuously present this compound. Then, pre-incubate the cells with a range of this compound concentrations before challenging them with an antigen.
-
Degranulation Measurement: Measure the extent of degranulation as described in Protocol 1.
-
Data Analysis: Plot the IC50 (half-maximal inhibitory concentration) of this compound at each time point. A progressive increase in the IC50 for the cells continuously exposed to this compound would suggest the development of resistance.
Visualizations
Caption: this compound's mechanism of action on a mast cell.
Caption: Workflow for investigating this compound resistance in vitro.
References
- 1. This compound potassium 0.1% ophthalmic solution is an effective treatment for allergic conjunctivitis: a pooled analysis of two prospective, randomized, double-masked, placebo-controlled, phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H8N6O | CID 57697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pemirolast Dosage for Seasonal Allergic Conjunctivitis Models
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing pemirolast in preclinical models of seasonal allergic conjunctivitis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mast cell stabilizer. Its primary function is to inhibit the degranulation of mast cells upon allergen exposure, thereby preventing the release of histamine and other inflammatory mediators that cause the symptoms of allergic conjunctivitis.[1][2] This is achieved by blocking calcium ion channels on the mast cell membrane, an essential step in the degranulation process.[1] this compound has also been shown to inhibit the chemotaxis of eosinophils into ocular tissue.[3][4]
Q2: What is the standard clinical dosage of this compound ophthalmic solution?
The standard clinical formulation is a 0.1% this compound potassium ophthalmic solution. The typical adult and pediatric (age 3 and older) dosage is one to two drops in each affected eye, administered four times daily. Some studies have also evaluated a twice-daily regimen.
Q3: Can this compound be used with other ophthalmic medications?
If other eye drops are being used concurrently, it is recommended to wait at least five to ten minutes between applications to prevent dilution and ensure proper absorption of each medication.
Q4: What are the common animal models used to study seasonal allergic conjunctivitis?
Commonly used animal models include guinea pigs, rats, and BALB/c mice. Allergic conjunctivitis is typically induced in these animals through sensitization and challenge with allergens such as ovalbumin, ragweed pollen, or compound 48/80.
Q5: How stable is the this compound ophthalmic solution under experimental conditions?
This compound potassium has been found to degrade under alkaline and oxidative conditions. It is crucial to store the solution properly, typically at room temperature (15-25°C) and protected from light and moisture. For experimental purposes, it is recommended to use freshly prepared solutions or solutions stored under validated conditions to ensure potency.
Data Presentation: this compound Dosage Summary
Below are tables summarizing the recommended dosages for this compound in both clinical and preclinical settings.
Table 1: Clinical Dosage of this compound Potassium Ophthalmic Solution
| Patient Population | Concentration | Dosage | Frequency |
| Adults | 0.1% | 1-2 drops per affected eye | 4 times daily |
| Children (>3 years) | 0.1% | 1-2 drops per affected eye | 4 times daily |
| Alternative Regimen | 0.1% | 1 drop per affected eye | 2 times daily (morning and evening) |
Table 2: Preclinical Dosage of this compound Potassium Ophthalmic Solution
| Animal Model | Concentration | Dosage | Frequency | Reference |
| Rat | 0.1% | Not specified | Not specified | |
| Rat | 0.5% | 2 drops per eye | 4 times daily | |
| Guinea Pig | 0.1% | Not specified | Not specified | |
| Mouse (BALB/c) | 0.1% (in situ gel) | Not specified | Not specified |
Note: The exact volume of a "drop" can vary depending on the dropper used. For precise dosing in preclinical models, it is recommended to use a calibrated micropipette.
Experimental Protocols
Protocol 1: Induction of Allergic Conjunctivitis in a Rat Model
-
Sensitization: Sensitize male Wistar rats by intraperitoneal injection of an allergen, such as ovalbumin, mixed with an adjuvant like aluminum hydroxide.
-
Challenge: After a sensitization period (typically 14 days), challenge the animals by topical application of the allergen solution to the conjunctival sac of each eye.
-
Evaluation: Assess the allergic reaction based on clinical signs such as redness, chemosis (swelling of the conjunctiva), and watery discharge. A scoring system can be used for quantification.
Protocol 2: Evaluation of this compound Efficacy
-
Animal Model: Utilize a validated animal model of allergic conjunctivitis (e.g., the rat model described above).
-
Treatment Groups: Divide the animals into at least three groups:
-
Vehicle control (receiving the ophthalmic solution without this compound)
-
This compound treatment group
-
Positive control (a known anti-allergic agent)
-
-
Drug Administration: Administer the designated treatment (e.g., 10 µL of 0.1% this compound potassium solution) to the conjunctival sac of each eye at a specified time before the allergen challenge.
-
Efficacy Assessment: Evaluate the severity of the allergic reaction at various time points post-challenge. This can include:
-
Clinical scoring of ocular symptoms.
-
Measurement of vascular permeability using Evans blue dye.
-
Histological analysis of conjunctival tissue to assess eosinophil infiltration.
-
Quantification of histamine and other mediators in tear fluid.
-
Mandatory Visualizations
Caption: this compound's inhibition of the mast cell degranulation pathway.
References
Addressing variability in Pemirolast efficacy across different research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Pemirolast efficacy across different research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as a mast cell stabilizer.[1][2][3] Its primary mechanism involves inhibiting the release of inflammatory mediators, such as histamine, leukotrienes, and certain cytokines, from mast cells upon allergen exposure.[1][4] This is achieved, in part, by preventing the influx of calcium ions into mast cells, a critical step in the degranulation process. This compound has also been reported to have histamine H1 antagonist properties, competing with histamine for its receptor sites.
Q2: In which research models has this compound shown efficacy?
This compound has demonstrated efficacy in various models, including:
-
In vitro: Inhibition of mediator release from rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells.
-
In vivo: Animal models of allergic conjunctivitis in rats and mice, and passive cutaneous anaphylaxis (PCA) in rats.
-
Clinical trials: Treatment of allergic conjunctivitis in humans, where it has been shown to reduce ocular itching.
Q3: Why do I observe different efficacy results for this compound between my in vitro and in vivo experiments?
Variability between in vitro and in vivo results is common and can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: In vivo, the concentration of this compound reaching the target tissue (e.g., conjunctiva) is influenced by administration route, formulation, metabolism, and clearance, which are not factors in in vitro models. An in-situ gel formulation of this compound, for example, showed improved bioavailability and efficacy in a mouse model compared to a standard ophthalmic solution.
-
Model Complexity: In vivo models incorporate the complex interplay of various cell types (e.g., mast cells, eosinophils, T-cells), signaling molecules, and physiological responses that are not fully replicated in isolated cell cultures.
-
Cellular Differences: The mast cell lines often used in vitro (e.g., RBL-2H3) are of rodent origin and may not perfectly reflect the responses of primary human mast cells. One study found that this compound failed to significantly inhibit histamine release from isolated human conjunctival mast cells under the tested conditions.
Q4: What are the key factors that can lead to variability in this compound efficacy in animal models of allergic conjunctivitis?
Several factors can contribute to inconsistent results in animal models:
-
Animal Species and Strain: Different species (e.g., rats, mice, guinea pigs) and even different strains within a species (e.g., BALB/c vs. C57BL/6 mice) can exhibit distinct immune responses to allergens and treatments.
-
Sensitization and Challenge Protocol: The type of allergen used, the dose, the route of administration, and the timing of sensitization and challenge can all impact the severity of the allergic reaction and the perceived efficacy of the drug.
-
Outcome Measures: The specific parameters being measured (e.g., clinical signs, inflammatory cell infiltration, mediator levels in tears) and the methods of measurement can influence the results.
Troubleshooting Guides
In Vitro Mast Cell Degranulation Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background degranulation in control wells | Cell health is compromised. | Ensure cells are not overgrown and have high viability before starting the experiment. Use gentle cell handling techniques. |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. Use aseptic techniques. | |
| Reagent issues. | Check the quality and expiration dates of all reagents, including buffers and stimulating agents. | |
| Low or no degranulation in positive control wells | Ineffective stimulating agent. | Verify the concentration and activity of the stimulating agent (e.g., antigen, anti-IgE, calcium ionophore). |
| Insufficient sensitization. | If using an IgE-mediated model, ensure adequate sensitization time and IgE concentration. | |
| Incorrect assay conditions. | Optimize incubation times and temperatures for both stimulation and the detection assay. | |
| Inconsistent results with this compound treatment | This compound degradation. | Prepare fresh this compound solutions for each experiment. Protect from light if necessary. |
| Inappropriate solvent. | Ensure the solvent used to dissolve this compound is compatible with the cells and does not interfere with the assay. Include a vehicle control. | |
| Cell line differences. | Be aware that the responsiveness of different mast cell lines (e.g., RBL-2H3, LAD2) to this compound can vary. Consider using primary mast cells for more clinically relevant data. |
In Vivo Allergic Conjunctivitis Models
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in allergic response among animals | Inconsistent sensitization. | Ensure precise and consistent administration of the sensitizing agent (e.g., ovalbumin) and adjuvant. |
| Genetic differences in animals. | Use animals from a reliable supplier with a consistent genetic background. | |
| Environmental factors. | Maintain consistent housing conditions (e.g., temperature, light cycle, diet) as these can influence immune responses. | |
| Lack of significant this compound efficacy | Insufficient drug delivery. | For ophthalmic administration, ensure the formulation allows for adequate penetration and retention in the conjunctiva. Consider using a formulation that enhances bioavailability, such as an in-situ gel. |
| Inappropriate timing of treatment. | This compound is a mast cell stabilizer and may be more effective when administered prophylactically before allergen challenge. | |
| Model is not mast cell-dependent. | Confirm that the chosen animal model and endpoint are primarily driven by mast cell degranulation. | |
| Discrepancy with published data | Differences in experimental protocol. | Carefully compare your protocol with published methods, paying close attention to animal strain, allergen, dosing, and evaluation methods. |
| Subjective scoring of clinical signs. | Use a standardized, blinded scoring system for clinical signs to minimize bias. |
Quantitative Data on this compound Efficacy
Table 1: In Vitro Efficacy of this compound
| Model System | Stimulant | Endpoint | This compound Concentration | % Inhibition | Reference |
| Human Eosinophils | A23187 | Leukotriene C4 Release | 10⁻³ M | 77% | |
| Human Eosinophils | A23187 | Eosinophil Cationic Protein Release | 10⁻³ M | 42% | |
| Rat Peritoneal Mast Cells | Antigen | Degranulation | 10⁻⁷ - 10⁻⁵ g/ml | Effective Inhibition | |
| Rat Peritoneal Mast Cells | Compound 48/80 | Degranulation | 10⁻⁷ - 10⁻⁵ g/ml | Effective Inhibition | |
| RBL-2H3 Cells | Antigen | Inositol Trisphosphate (IP3) and Ca²⁺ mobilization | Not specified | Suppression | |
| Human Conjunctival Mast Cells | Anti-human IgE | Histamine Release | 100 nM - 1 mM | No significant inhibition |
Note: Direct comparison of efficacy across different studies is challenging due to variations in experimental conditions.
Table 2: Clinical Efficacy of this compound Potassium 0.1% Ophthalmic Solution in Allergic Conjunctivitis
| Study Design | Comparison | Primary Endpoint | Key Finding | Reference |
| Pooled analysis of 2 Phase III trials | This compound vs. Placebo | Ocular Itching | This compound was significantly superior to placebo in relieving ocular itching. | |
| Investigator-masked trial | Twice-daily vs. Four-times-daily dosing | Ocular Itching and Hyperemia | Twice-daily dosing was statistically non-inferior to four-times-daily dosing. |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (RBL-2H3 cells)
This protocol is a general guideline for assessing the effect of this compound on IgE-mediated degranulation of RBL-2H3 cells by measuring the release of β-hexosaminidase.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound potassium
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10.0)
-
96-well plates
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells with anti-DNP IgE overnight.
-
-
This compound Treatment:
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30 minutes).
-
-
Antigen Challenge:
-
Stimulate the cells with DNP-BSA for a specified duration (e.g., 1 hour) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for the degranulation assay.
-
Lyse the remaining cells to determine the total β-hexosaminidase content.
-
-
β-hexosaminidase Assay:
-
Incubate the supernatant and cell lysate with the pNAG substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Protocol 2: In Vivo Ovalbumin-Induced Allergic Conjunctivitis in BALB/c Mice
This protocol provides a general framework for inducing allergic conjunctivitis in mice to evaluate the efficacy of this compound.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
This compound potassium ophthalmic solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize the mice by intraperitoneal injection of OVA emulsified in Alum.
-
-
This compound Treatment:
-
Begin topical administration of this compound ophthalmic solution or vehicle control to the eyes of the mice at a specified time before the allergen challenge (e.g., 1 hour before or for several days leading up to the challenge).
-
-
Allergen Challenge:
-
On a later day (e.g., day 14 or 21), challenge the sensitized mice by applying a drop of OVA solution to the conjunctival sac of each eye.
-
-
Efficacy Evaluation:
-
At various time points after the challenge (e.g., 30 minutes, 6 hours, 24 hours), evaluate the allergic response using a clinical scoring system for signs like conjunctival redness, chemosis (swelling), and tearing.
-
For more detailed analysis, collect tear samples to measure histamine or other mediator levels, or perform histological analysis of the conjunctiva to assess inflammatory cell infiltration.
-
Visualizations
References
Pemirolast purification methods to achieve >99.8% purity for research
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals aiming to achieve >99.8% purity of pemirolast for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to achieve >99.8% purity for this compound?
A1: A patented method involving salification and subsequent acidification has been proven effective for achieving >99.8% HPLC purity of this compound.[1][2] This process purifies the this compound acid form, which can then be converted to its potassium salt if desired.[1][2]
Q2: Why is purification of the this compound acid form challenging?
A2: The this compound acid form is poorly soluble in many common solvents, which makes the removal of by-products difficult and can lead to significant yield loss during purification.[1]
Q3: What are the critical parameters in the salification-acidification purification method?
A3: Key parameters include the choice of amine and solvent, the pH for solubilization and precipitation, and the temperature at which these steps are carried out. A preferred solvent system is a 2:1 methanol to water mixture.
Q4: What types of impurities are commonly found in crude this compound?
A4: Impurities can include by-products from the synthesis process, degradation products, and residual solvents. Common process-related impurities may include dealkylation, hydrolysis, and oxidation products.
Q5: Can I purify this compound potassium directly?
A5: While purification can be performed on the potassium salt, the patented method for achieving >99.8% purity focuses on purifying the this compound acid first, which is then converted to the highly pure potassium salt.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity (<99.8%) after Purification | Incomplete removal of impurities. | Ensure the pH for precipitation is strictly within the 2 to 4 range. Consider a second purification cycle. Verify the purity of the solvents used. |
| Co-precipitation of impurities. | Ensure complete solubilization during the salification step by adjusting the temperature (40-80°C is recommended). Slow cooling after acidification may also improve crystal formation and purity. | |
| Low Yield (<85%) | Loss of product during filtration or washing. | Use a minimal amount of cold solvent to wash the filtered precipitate. Ensure the precipitate is fully collected from the reaction vessel. |
| Incomplete precipitation. | Double-check the final pH after acidification. Allow sufficient time for precipitation at a controlled, lower temperature (e.g., 20-25°C). | |
| Precipitate is difficult to filter | Very fine particles formed. | Allow the precipitate to mature by stirring for a longer period at a controlled temperature before filtration. |
| Inconsistent Results | Variation in starting material quality. | Characterize the crude this compound for impurity profiles before starting the purification process. |
| Inconsistent control of process parameters. | Carefully monitor and control temperature, pH, and addition rates of reagents throughout the process. |
Experimental Protocols
High-Purity this compound (>99.8%) via Salification and Acidification
This protocol is adapted from a patented method for achieving high-purity this compound.
Materials:
-
Crude 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido-[1,2-a]-pyrimidin-4-one (this compound)
-
Methanol
-
Water
-
40% N-methylamine aqueous solution
-
Formic acid
-
45% Potassium hydroxide aqueous solution (optional, for conversion to potassium salt)
Procedure:
-
Salification:
-
Suspend crude this compound (e.g., 68.5 g) in a mixture of methanol (420 ml) and water (210 ml).
-
Heat the suspension to 50°C.
-
Add a 40% N-methylamine aqueous solution (e.g., 30 ml) until the pH reaches 10, leading to complete solubilization.
-
Heat the resulting solution to 68-70°C.
-
-
Acidification and Precipitation:
-
Acidify the hot solution with formic acid (e.g., 21 ml) to a pH of 3.
-
Maintain the mixture at 68-70°C for approximately 15 minutes after the acid addition is complete.
-
Cool the mixture to 20-25°C to allow for complete precipitation of the purified this compound.
-
-
Isolation and Drying:
-
Filter the precipitate.
-
Wash the filtered solid with methanol.
-
Dry the purified this compound under a vacuum at 40°C. The expected yield is approximately 92%, with an HPLC purity of >99.8%.
-
-
Optional Conversion to this compound Potassium:
-
Suspend the purified this compound acid (e.g., 63 g) in methanol (1000 ml).
-
Heat the suspension to 45°C.
-
Slowly add a 45% potassium hydroxide aqueous solution to a pH of 9-9.5.
-
Stir the suspension at 45°C for about 15 minutes.
-
Cool the mixture to 20°C.
-
Filter the precipitate, wash with methanol, and dry under vacuum at 80°C to obtain this compound potassium with >99.8% HPLC purity.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Crude this compound | |
| Solvent System (Salification) | Methanol:Water (2:1) | |
| Amine for Salification | N-methylamine | |
| Salification pH | 10 | |
| Salification Temperature | 68-70°C | |
| Acid for Precipitation | Formic Acid | |
| Precipitation pH | 3 | |
| Final Purity (HPLC) | >99.8% | |
| Yield (this compound Acid) | ~92% | |
| Yield (this compound Potassium) | ~96% |
Visualizations
Caption: Workflow for this compound Purification.
References
Validation & Comparative
Comparative Efficacy of Pemirolast and Nedocromil Sodium: An In Vivo Perspective
In the landscape of mast cell stabilizers for the management of allergic inflammation, both pemirolast potassium and nedocromil sodium have established roles. While extensive clinical data exists, this guide focuses on the comparative efficacy of these two agents through the lens of in vivo experimental data, providing researchers, scientists, and drug development professionals with a detailed analysis of their performance, underlying mechanisms, and the methodologies used to evaluate them.
Quantitative Efficacy Comparison
| Efficacy Parameter | This compound Potassium 0.1% (Twice Daily) | Nedocromil Sodium 2% (Twice Daily) | Statistical Significance |
| Ocular Itching | No significant difference | No significant difference | Not Applicable |
| Conjunctival Redness | No significant difference | No significant difference | Not Applicable |
| Chemosis | No significant difference | No significant difference | Not Applicable |
| Eyelid Swelling | No significant difference | No significant difference | Not Applicable |
| Absence of Symptoms at Work/School | 58% of patients | 28% of patients | P = 0.005 |
| Patient Comfort Rating | Significantly more comfortable | Less comfortable | Significant |
| Adverse Events | No significant difference | No significant difference | Not Applicable |
Data extracted from a comparative clinical trial in patients with seasonal allergic conjunctivitis.[1]
Experimental Protocols: A Representative In Vivo Model
To understand how the efficacy of mast cell stabilizers like nedocromil sodium is evaluated preclinically, a murine model of allergic conjunctivitis serves as a relevant example.[3] Although this particular study did not include a this compound arm, its methodology is representative of the experimental workflows used to assess anti-allergic compounds in vivo.
Animal Model: SWR/J mice are sensitized to a relevant allergen, such as ragweed, through topical application to the conjunctival and nasal mucosa.
Treatment Groups:
-
Experimental Group: Untreated, allergen-exposed mice.
-
Vehicle Control Group: Phosphate-buffered saline (PBS)-treated, allergen-exposed mice.
-
Active Treatment Group: Nedocromil sodium-treated, allergen-exposed mice.
-
Negative Control Group: Unmanipulated, non-allergen-exposed mice.
Methodology:
-
Sensitization Phase: Mice in the experimental, vehicle, and active treatment groups are repeatedly exposed to the allergen over a set period to induce an allergic phenotype.
-
Treatment Phase: The active treatment group receives topical administration of the drug (e.g., nedocromil sodium eye drops) prior to subsequent allergen challenges. The vehicle control group receives PBS.
-
Allergen Challenge: Following the treatment period, mice are challenged with the allergen to elicit an allergic response.
-
Efficacy Evaluation: The following parameters are assessed:
-
Clinical Signs: Scoring of ocular symptoms such as redness, chemosis, and discharge.
-
Serology: Measurement of allergen-specific IgE levels in the serum.
-
Histology: Examination of conjunctival tissue for infiltration of inflammatory cells, particularly eosinophils and mast cells. The number of intact and degranulated mast cells is quantified.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels in conjunctival tissue homogenates.
-
Mechanistic Insights: Signaling Pathways in Mast Cell Stabilization
This compound and nedocromil sodium exert their therapeutic effects primarily by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators.[4] The proposed mechanism involves the inhibition of calcium influx into mast cells, a critical step in the degranulation process.
Caption: Proposed signaling pathway for mast cell degranulation and the inhibitory action of this compound and Nedocromil Sodium.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of anti-allergic compounds in an animal model of allergic conjunctivitis.
References
- 1. Two mast cell stabilizers, this compound potassium 0.1% and nedocromil sodium 2%, in the treatment of seasonal allergic conjunctivitis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two mast cell stabilizers, this compound potassium 0.1% and nedocromil sodium 2%, in the treatment of seasonal allergic conjunctivitis: A comparative study | springermedicine.com [springermedicine.com]
- 3. A new murine model of allergic conjunctivitis and effectiveness of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of Pemirolast and Cromolyn Sodium in Mast Cell Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mast cell stabilizing activities of pemirolast and cromolyn sodium, two prominent compounds utilized in the management of allergic inflammatory conditions. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for relevant assays.
Introduction
Mast cell stabilization is a key therapeutic strategy for allergic disorders. Upon activation by allergens, mast cells degranulate, releasing a cascade of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, which lead to the symptoms of allergic reactions. This compound and cromolyn sodium are two drugs known for their mast cell stabilizing properties, although their efficacy and mechanisms of action exhibit notable differences.[1][2][3][4]
Quantitative Comparison of Mast Cell Stabilizing Activity
Direct head-to-head comparisons of the in vitro potency of this compound and cromolyn sodium are limited in the scientific literature. The available data, presented below, is derived from separate studies and different experimental systems. Therefore, direct comparison of IC50 values should be interpreted with caution.
| Compound | Cell Type | Stimulus | Assay | IC50 / Effective Concentration | Citation(s) |
| This compound | Rat Peritoneal Mast Cells | Antigen, Compound 48/80 | Degranulation Inhibition | 10⁻⁷ - 10⁻⁵ g/mL | [5] |
| This compound | Human Conjunctival Mast Cells | Anti-human IgE | Histamine Release Inhibition | No significant inhibition (100 nM - 1 mM) | |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Anaphylactic | Histamine Release Inhibition | ~6 µM | |
| Cromolyn Sodium | Human Conjunctival Mast Cells | Anti-human IgE | Histamine Release Inhibition | No significant inhibition (100 nM - 1 mM) |
A pivotal study directly comparing the effects of this compound and cromolyn sodium on human conjunctival mast cells found that neither compound significantly inhibited histamine release at concentrations ranging from 100 nM to 1 mM. This finding highlights the recognized heterogeneity of mast cell populations and suggests that the mast cell stabilizing effects of these drugs may be more pronounced in other mast cell types, such as those found in the peritoneum.
In a clinical setting, a randomized, double-masked trial comparing 0.1% this compound potassium with 2% nedocromil sodium (a compound structurally and functionally similar to cromolyn sodium) for the treatment of seasonal allergic conjunctivitis found no significant differences in the reduction of signs and symptoms of allergic conjunctivitis between the two treatments.
Mechanisms of Action and Signaling Pathways
This compound and cromolyn sodium stabilize mast cells by interfering with the signaling cascade that leads to degranulation, though their precise molecular targets appear to differ.
This compound is understood to exert its inhibitory effects by preventing the influx of extracellular calcium into the mast cell, a critical step for the fusion of granular membranes with the plasma membrane and subsequent release of inflammatory mediators. Further investigation has revealed that this compound's mechanism involves the inhibition of phospholipase C (PLC) and phospholipase A2 (PLA2) activation. By inhibiting these enzymes, this compound effectively blocks the generation of key second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Cromolyn sodium also inhibits mast cell degranulation by preventing the release of histamine and other inflammatory mediators. The exact mechanism of action for cromolyn sodium is not as well-defined as that of this compound. It is widely suggested that cromolyn sodium also acts by blocking calcium influx into the mast cell, thereby preventing the degranulation process. Some evidence also points to an interaction with a specific binding site on the mast cell surface.
Experimental Protocols
The following section outlines a general protocol for an in vitro mast cell degranulation assay, a common method for evaluating the mast cell stabilizing activity of compounds like this compound and cromolyn sodium. This protocol is based on methodologies described for rat basophilic leukemia (RBL-2H3) cells, a widely used model for mast cell studies.
In Vitro Mast Cell Degranulation Assay
1. Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO₂ incubator.
-
For IgE-mediated degranulation, sensitize the cells by incubating them with anti-dinitrophenyl (DNP)-IgE overnight.
2. Compound Incubation:
-
Wash the sensitized RBL-2H3 cells with a buffered salt solution (e.g., Tyrode's buffer).
-
Resuspend the cells in the buffer and add them to a 96-well plate.
-
Add varying concentrations of the test compounds (this compound or cromolyn sodium) to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.
3. Degranulation Induction:
-
Induce degranulation by adding the antigen (DNP-human serum albumin) to the wells.
-
For non-IgE-mediated degranulation, a secretagogue like compound 48/80 or a calcium ionophore (e.g., A23187) can be used.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for mediator release.
4. Measurement of Mediator Release:
-
Centrifuge the 96-well plate to pellet the cells.
-
Collect the supernatants for analysis.
-
Quantify the amount of a released mediator, such as histamine or β-hexosaminidase.
-
Histamine Measurement: Histamine levels in the supernatant can be determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
β-Hexosaminidase Measurement: The activity of β-hexosaminidase, an enzyme co-released with histamine, can be measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the resulting product.
-
5. Data Analysis:
-
Calculate the percentage of mediator release relative to a positive control (cells stimulated without any inhibitor) and a negative control (unstimulated cells).
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Conclusion
Both this compound and cromolyn sodium are established mast cell stabilizers, though their efficacy can vary depending on the specific mast cell population. This compound appears to have a more clearly defined mechanism of action involving the inhibition of key signaling enzymes upstream of calcium mobilization. While in vitro data on human conjunctival mast cells show limited efficacy for both drugs, clinical data suggests comparable effectiveness in treating allergic conjunctivitis. Further head-to-head in vitro studies across various mast cell types are warranted to provide a more definitive quantitative comparison of their mast cell stabilizing potencies.
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 4. What is this compound Potassium used for? [synapse.patsnap.com]
- 5. Effect of a novel antiallergic drug, this compound, on activation of rat peritoneal mast cells: inhibition of exocytotic response and membrane phospholipid turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Pemirolast's anti-inflammatory effects in preclinical studies
Pemirolast, a mast cell stabilizer, is recognized for its role in mitigating allergic inflammation. This guide provides a comparative analysis of the preclinical data on this compound's anti-inflammatory effects, juxtaposing its performance with other prominent anti-allergic agents such as Olopatadine, Nedocromil, Cromolyn Sodium, and Ketotifen. The following sections detail the quantitative comparisons of their mast cell stabilizing and anti-eosinophil activities, the experimental protocols utilized in these assessments, and the underlying cellular mechanisms.
Quantitative Comparison of Anti-Inflammatory Activity
The reproducibility of this compound's anti-inflammatory effects in preclinical settings has been evaluated alongside several other mast cell stabilizers. The primary mechanism of action for these agents is the inhibition of mast cell degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators.
Mast Cell Stabilization
A key measure of efficacy for this class of drugs is their ability to inhibit histamine release from mast cells upon allergen challenge. A comparative study using human conjunctival mast cells provides critical insights into the relative potency of this compound.
| Compound | Concentration Range | % Histamine Release Inhibition | IC50 |
| This compound | 100 nM - 1 mM | Not significant | Not determined |
| Olopatadine | Not specified | Concentration-dependent | 653 µM[1] |
| Nedocromil | 100 µM | 28% | Not determined |
| Cromolyn Sodium | 100 nM - 1 mM | Not significant | Not determined |
| Ketotifen | Not available | Not available | Not available |
Data sourced from a study on human conjunctival mast cells challenged with anti-human IgE.[1]
Inhibition of Eosinophil Mediator Release
This compound has also been shown to directly affect eosinophils, key effector cells in allergic inflammation, by inhibiting the release of leukotrienes and cationic proteins.
| Mediator | Stimulus | This compound Concentration | % Inhibition |
| Leukotriene C4 (LTC4) | A23187 (Calcium Ionophore) | 10⁻⁶ M - 10⁻³ M | 77% at 10⁻³ M (dose-dependent)[2][3] |
| Eosinophil Cationic Protein (ECP) | A23187 (Calcium Ionophore) | 10⁻⁵ M - 10⁻³ M | 42% at 10⁻³ M (dose-dependent)[2] |
| Eosinophil Cationic Protein (ECP) | PAF (Platelet-Activating Factor) | 10⁻⁴ M and 10⁻³ M | Inhibition observed |
| Eosinophil Cationic Protein (ECP) | fMLP (N-formyl-methionyl-leucyl-phenylalanine) | 10⁻⁴ M and 10⁻³ M | Inhibition observed |
Data from a study on human eosinophils.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the preclinical assessment of anti-inflammatory agents.
Mast Cell Degranulation Assay (Histamine Release)
Objective: To quantify the ability of a test compound to inhibit the IgE-mediated degranulation of mast cells.
Methodology:
-
Cell Preparation: A monodispersed suspension of partially purified human conjunctival mast cells is prepared from cadaver conjunctival tissue.
-
Incubation with Test Compound: Mast cells (approximately 5 x 10³) are pre-incubated with varying concentrations of the test compound (e.g., this compound, Olopatadine, Nedocromil, Cromolyn Sodium) or vehicle control for a specified period (e.g., 1 and 15 minutes).
-
Allergen Challenge: The mast cells are then challenged with an anti-human IgE antibody to induce degranulation.
-
Histamine Quantification: The cell supernatants are collected, and the histamine content is determined using a specific radioimmunoassay.
-
Data Analysis: The percentage inhibition of histamine release for each test compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% inhibition is observed, can then be determined.
Eosinophil Mediator Release Assay (LTC4 and ECP)
Objective: To assess the effect of a test compound on the release of inflammatory mediators from activated human eosinophils.
Methodology:
-
Eosinophil Isolation: Human eosinophils are isolated from peripheral blood.
-
Incubation with Test Compound: Eosinophils are pre-incubated with the test compound (e.g., this compound) at various concentrations (e.g., 10⁻⁶ M to 10⁻³ M).
-
Stimulation: The eosinophils are then stimulated with an activating agent such as calcium ionophore A23187, Platelet-Activating Factor (PAF), or N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP).
-
Mediator Quantification: The cell supernatants are collected, and the concentrations of LTC4 and ECP are measured using appropriate immunoassays.
-
Data Analysis: The percentage inhibition of LTC4 and ECP release is calculated for each concentration of the test compound in a dose-dependent manner.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the mast cell degranulation assay.
References
- 1. Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound, a novel antiallergic drug, on leukotriene C4 and granule protein release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
Cross-validation of Pemirolast's efficacy in different allergic disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Pemirolast's efficacy in various allergic disease models, including allergic conjunctivitis, allergic rhinitis, and asthma. The data presented is compiled from a range of clinical and preclinical studies to offer an objective comparison of this compound's performance against placebo and other alternative treatments. Detailed experimental protocols for key studies are provided to aid in the critical evaluation and replication of findings.
Mechanism of Action: A Mast Cell Stabilizer
This compound is a potent mast cell stabilizer that plays a crucial role in mitigating Type I immediate hypersensitivity reactions.[1] Its primary mechanism of action involves inhibiting the release of inflammatory mediators, such as histamine, leukotrienes (C4, D4, E4), and other chemical messengers from mast cells.[2] This is achieved by preventing the influx of calcium into mast cells upon antigen stimulation.[2][3][4] By stabilizing mast cells, this compound effectively disrupts the allergic cascade, alleviating the hallmark symptoms of allergic reactions.
Signaling Pathway of Mast Cell Degranulation and this compound's Point of Intervention
The following diagram illustrates the key signaling events leading to mast cell degranulation and the proposed point of intervention for this compound.
Caption: Mast cell degranulation pathway and this compound's inhibitory action.
Efficacy in Allergic Conjunctivitis
This compound has demonstrated significant efficacy in the treatment of allergic conjunctivitis, primarily through the use of a 0.1% ophthalmic solution. Clinical trials have consistently shown its superiority over placebo in reducing ocular itching and other symptoms.
Table 1: this compound vs. Placebo in Allergic Conjunctivitis
| Efficacy Endpoint | This compound 0.1% | Placebo | p-value | Study |
| Days without Ocular Itching (7-day periods) | Statistically significant increase in itch-free days in 63% of periods | - | ≤ 0.046 | Pooled analysis of 2 Phase III trials |
| Days without Ocular Itching (14-day periods) | Statistically significant increase in itch-free days in 88% of periods | - | ≤ 0.016 | Pooled analysis of 2 Phase III trials |
| Relief from CAC-induced Ocular Itching | Significant relief as early as 3 minutes post-challenge | - | ≤ 0.034 | Pooled analysis of 2 Phase III trials |
CAC: Conjunctival Allergen Challenge
Table 2: this compound vs. Nedocromil Sodium in Allergic Conjunctivitis
| Efficacy Endpoint | This compound 0.1% (twice daily) | Nedocromil Sodium 2% (twice daily) | p-value | Study |
| Signs & Symptoms (redness, chemosis, itching, eyelid swelling) | No significant difference | No significant difference | - | Comparative Study |
| Patients with No Signs or Symptoms at Work/School | 58% | 28% | 0.005 | Comparative Study |
| Patient Comfort Rating | Significantly more comfortable | - | - | Comparative Study |
Experimental Protocols: Allergic Conjunctivitis
Pivotal Phase III Clinical Trials (Pooled Analysis)
-
Objective: To evaluate the efficacy and safety of this compound potassium 0.1% ophthalmic solution for preventing ocular manifestations of seasonal allergic conjunctivitis.
-
Study Design: Two prospective, randomized, double-masked, placebo-controlled, multicenter Phase III clinical trials.
-
Participants: 274 patients with a history of allergic conjunctivitis and a positive bilateral response to a conjunctival allergen challenge (CAC) with ragweed antigen.
-
Intervention: Patients were randomized to receive either this compound potassium 0.1% or a placebo, administered as one to two drops in each eye four times daily (QID). Treatment began 1-2 weeks before the onset of ragweed season and continued for 12-17 weeks.
-
Efficacy Assessment:
-
Patient Diaries: Patients recorded daily evaluations of ocular itching.
-
Conjunctival Allergen Challenge (CAC): A second CAC was performed after the allergy season to assess the immediate response to allergen exposure. Ocular itching was assessed at 3, 5, and 7 minutes, and conjunctival hyperemia was assessed at 7, 15, and 20 minutes post-challenge using a standardized 5-point scale (0 = none to 4 = severe).
-
Caption: Experimental workflow for the pivotal allergic conjunctivitis trials.
Efficacy in Allergic Rhinitis
A pilot study has suggested the potential of oral this compound in managing symptoms of seasonal allergic rhinitis.
Table 3: this compound vs. Placebo in Seasonal Allergic Rhinitis
| Efficacy Endpoint (Daily Symptom Scores) | This compound (50 mg bid) | Placebo | Outcome |
| Sneezing | Statistically significant reduction | - | Favorable for this compound |
| Rhinorrhea | Statistically significant reduction | - | Favorable for this compound |
| Stuffy Nose | Statistically significant reduction | - | Favorable for this compound |
| Other Symptoms & Rescue Medication Use | No significant difference | No significant difference | No difference |
Experimental Protocol: Allergic Rhinitis Pilot Study
-
Objective: To evaluate the clinical activity, safety, and tolerance of oral this compound in preventing symptoms of seasonal allergic rhinitis.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 31 patients with a history of fall seasonal allergic rhinitis.
-
Intervention: Patients were treated for 6 weeks with either this compound (50 mg twice daily) or a placebo, starting approximately 2 weeks before the onset of the ragweed season.
-
Efficacy Assessment: Patients completed daily evaluations of their symptom scores.
Efficacy in Asthma
Oral this compound has been investigated as a non-bronchodilator treatment for chronic asthma, showing some positive outcomes in symptom control.
Table 4: this compound vs. Placebo in Mild Chronic Asthma
| Efficacy Endpoint | This compound (50 mg bid) | Placebo | p-value |
| Nocturnal Symptoms | Statistically significant decrease | - | 0.02 |
| Composite Symptom Scores | Statistically significant decrease | - | 0.02 |
| Bronchodilator Use | Statistically significant decrease | - | 0.05 |
| Pulmonary Function Tests | No significant difference | - | - |
| Methacholine Challenge Sensitivity | No significant difference | - | - |
Experimental Protocol: Chronic Asthma Study
-
Objective: To evaluate the efficacy and safety of oral this compound as a non-bronchodilator antiallergy medication for mild chronic asthma.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study.
-
Participants: 96 patients with mild asthma.
-
Intervention: Patients received either this compound 50 mg twice daily (n=34), this compound 25 mg twice daily (n=31), or placebo (n=31) for 6 weeks.
-
Efficacy Assessment:
-
Daily Diaries: Patients recorded daily symptoms and measured peak expiratory flow rates twice a day.
-
Weekly Evaluations: Patients were evaluated weekly at research centers.
-
Methacholine Challenge: Performed at the beginning and end of the study to assess airway hyperresponsiveness.
-
Caption: Simplified workflows for allergic rhinitis and asthma clinical trials.
Conclusion
The evidence strongly supports the efficacy of this compound, particularly the 0.1% ophthalmic solution, in the management of allergic conjunctivitis. It demonstrates a rapid onset of action and is superior to placebo in providing relief from ocular itching. When compared to another mast cell stabilizer, nedocromil sodium, this compound shows comparable efficacy in reducing signs and symptoms, with the added benefit of superior patient comfort.
In allergic rhinitis and asthma, oral this compound has shown promise in reducing specific symptoms. However, further larger-scale studies are warranted to fully establish its role in the management of these conditions. The favorable safety profile of this compound across these studies makes it a valuable therapeutic option in the landscape of anti-allergic treatments.
References
- 1. Signal transduction and chemotaxis in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell activation: a complex interplay of positive and negative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potassium 0.1% ophthalmic solution is an effective treatment for allergic conjunctivitis: a pooled analysis of two prospective, randomized, double-masked, placebo-controlled, phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pemirolast vs. Alternatives: A Comparative Analysis for Allergic Conjunctivitis Research
For researchers and drug development professionals navigating the landscape of allergic conjunctivitis treatments, a clear understanding of the comparative efficacy, safety, and mechanisms of action of available therapies is paramount. This guide provides a detailed comparison of pemirolast, a mast cell stabilizer, with other prominent alternatives, supported by clinical trial data and detailed experimental protocols.
Mechanism of Action: A Comparative Overview
This compound exerts its therapeutic effect by stabilizing mast cells, which are key players in the type I immediate hypersensitivity reaction characteristic of allergic conjunctivitis.[1] By inhibiting the antigen-induced release of inflammatory mediators such as histamine and leukotrienes from mast cells, this compound effectively mitigates the hallmark symptoms of ocular itching and redness.[2][3] The underlying mechanism is understood to involve the prevention of calcium influx into mast cells upon antigen stimulation.[2][3]
Alternatives to this compound encompass a range of therapeutic classes, each with a distinct mechanism of action:
-
Dual-Acting Agents (e.g., Olopatadine, Ketotifen, Azelastine, Epinastine): These agents possess both mast cell-stabilizing properties and a direct H1-receptor antagonist effect, providing both prophylactic and immediate symptomatic relief.
-
Mast Cell Stabilizers (e.g., Cromolyn Sodium, Nedocromil Sodium): Similar to this compound, these drugs focus on preventing the degranulation of mast cells.
-
Antihistamines: These drugs primarily work by blocking the action of histamine at H1 receptors.
Clinical Efficacy: A Quantitative Comparison
The following tables summarize the clinical efficacy of this compound and its alternatives in reducing ocular itching and conjunctival redness, the primary endpoints in most allergic conjunctivitis clinical trials. Data is extracted from various placebo-controlled and comparative studies.
Table 1: Comparison of Efficacy in Reducing Ocular Itching
| Drug | Dosage | Study Population | Key Efficacy Endpoint | Result | Citation |
| This compound Potassium 0.1% | 1-2 drops QID | Seasonal Allergic Conjunctivitis | More days without ocular itching vs. placebo | Statistically significant in 63% of 7-day periods and 88% of 14-day periods. | |
| This compound Potassium 0.1% | 1-2 drops BID vs. QID | Seasonal Allergic Conjunctivitis | Mean itching score at Week 4 (0-4 scale) | BID: 1.0; QID: 0.8 (non-inferior) | |
| Olopatadine HCl 0.77% | 1 drop QD | Allergic Conjunctivitis | Mean ocular itching score vs. vehicle (post-CAC) | Superior to vehicle at all time points (p<0.0001) | |
| Olopatadine HCl 0.2% | 1 drop QD | Allergic Conjunctivitis/Rhinoconjunctivitis | Mean daily itching scores vs. vehicle | Statistically lower than vehicle at all time-points (p≤0.0204) | |
| Ketotifen Fumarate 0.025% | 1 drop BID | Seasonal Allergic Conjunctivitis | Mean composite sign and symptom score vs. levocabastine | Ketotifen: 2.56; Levocabastine: 3.34 (p=0.02) | |
| Azelastine HCl 0.05% | 1 drop BID | Allergic Conjunctivitis | Mean itching scores vs. placebo (post-CAC) | Significantly lower than placebo (p<0.001) | |
| Epinastine HCl 0.05% | 1 drop BID | Seasonal Allergic Conjunctivitis | Median average worst daily ocular itch score (0-4 scale) | Epinastine: 0.45; Vehicle: 0.85 (p=0.045) | |
| Cromolyn Sodium 2% | 1-2 drops 4x/day | Allergic Conjunctivitis | Improvement in main eye symptom score (MESS) | Significant improvement from baseline after one week. | |
| Nedocromil Sodium 2% | 1-2 drops BID | Seasonal Allergic Conjunctivitis | Reduction in itching score vs. placebo | Statistically significant reduction (p≤0.04) |
Table 2: Comparison of Efficacy in Reducing Conjunctival Redness
| Drug | Dosage | Study Population | Key Efficacy Endpoint | Result | Citation |
| This compound Potassium 0.1% | 1-2 drops BID vs. QID | Seasonal Allergic Conjunctivitis | Mean hyperemia score at Week 4 (0-4 scale) | BID: 1.2; QID: 1.0 (comparable) | |
| Olopatadine HCl 0.77% | 1 drop QD | Allergic Conjunctivitis | Mean conjunctival redness score vs. vehicle (post-CAC) | Significantly lower than vehicle at all time points (p≤0.0001) | |
| Olopatadine HCl 0.2% | 1 drop QD | Allergic Conjunctivitis/Rhinoconjunctivitis | Mean daily redness scores vs. vehicle | Statistically lower than vehicle at all time-points (p≤0.0378) | |
| Ketotifen Fumarate 0.025% | 1 drop BID | Seasonal Allergic Conjunctivitis | Reduction in redness | Significantly superior to placebo and levocabastine. | |
| Azelastine HCl 0.05% | 1 drop BID | Allergic Conjunctivitis | Mean conjunctival redness scores vs. placebo (post-CAC) | Significantly lower than placebo (p<0.001) | |
| Epinastine 0.5% Cream | Once daily | Seasonal Allergic Conjunctivitis | Mean conjunctival hyperemia score vs. placebo (post-CAC) | Difference of -0.54 (p=0.0097) | |
| Cromolyn Sodium 2% | 1-2 drops 4x/day | Allergic Conjunctivitis | Improvement in main eye symptom score (MESS) | Significant improvement from baseline after one week. | |
| Nedocromil Sodium 2% | 1-2 drops BID | Seasonal Allergic Conjunctivitis | Reduction in conjunctival injection vs. placebo | Statistically significant reduction (p≤0.001) |
Safety and Tolerability: A Comparative Summary
The safety profiles of this compound and its alternatives are generally favorable, with most adverse events being mild and transient.
Table 3: Common Adverse Events
| Drug | Common Adverse Events |
| This compound Potassium | Headache, rhinitis, cold/flu symptoms. Ocular: burning, dry eye, foreign body sensation. |
| Olopatadine HCl | Headache. Ocular: blurred vision, burning or stinging, dry eye, foreign body sensation, hyperemia, keratitis, lid edema, pruritus. |
| Ketotifen Fumarate | Headache, rhinitis. Ocular: conjunctival injection, allergic reactions, burning or stinging, discharge, dry eyes, eye pain, eyelid disorder, itching, lacrimation disorder, mydriasis, photophobia. |
| Azelastine HCl | Bitter taste, headache. Ocular: transient eye burning/stinging, conjunctivitis, eye pain, temporary blurring. |
| Epinastine HCl | Cold symptoms, upper respiratory infections. Ocular: burning sensation, folliculosis, hyperemia, pruritus. |
| Cromolyn Sodium | Ocular: transient burning or stinging. |
| Nedocromil Sodium | Headache, unpleasant taste. Ocular: burning, stinging, and irritation. |
Experimental Protocols: A Closer Look
Clinical trials for allergic conjunctivitis often employ the Conjunctival Allergen Challenge (CAC) model, a standardized method to induce and evaluate the signs and symptoms of an allergic reaction in a controlled setting.
Representative Conjunctival Allergen Challenge (CAC) Protocol:
-
Screening and Baseline:
-
Inclusion criteria include a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., ragweed, cat dander).
-
A baseline CAC is performed to determine the allergen concentration that elicits a qualifying allergic reaction (e.g., a specific score for itching and redness). This is often done in a dose-escalation manner.
-
A confirmatory CAC is typically performed to ensure a reproducible allergic response.
-
-
Randomization and Treatment:
-
Eligible participants are randomized to receive the investigational drug, placebo, or an active comparator in a double-masked fashion.
-
The study medication is instilled in one or both eyes at a predetermined time before the allergen challenge (e.g., 15 minutes for onset of action studies, or several hours for duration of action studies).
-
-
Allergen Challenge and Efficacy Assessments:
-
The predetermined concentration of the allergen is instilled into the conjunctival cul-de-sac of both eyes.
-
Signs and symptoms are assessed by both the patient and the investigator at multiple time points post-challenge (e.g., 3, 5, and 10 minutes for itching; 7, 15, and 20 minutes for redness).
-
Ocular itching is typically rated by the patient on a standardized scale (e.g., 0-4).
-
Conjunctival redness is graded by the investigator using a standardized scale (e.g., 0-4).
-
Other signs and symptoms such as tearing, chemosis (swelling of the conjunctiva), and eyelid swelling may also be assessed.
-
-
Safety and Tolerability Monitoring:
-
Adverse events are monitored and recorded throughout the study.
-
Ocular examinations, including visual acuity and slit-lamp biomicroscopy, are performed at baseline and at the end of the study.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for an allergic conjunctivitis clinical trial.
References
A Comparative Safety Analysis of Pemirolast and Other Mast Cell Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the safety profiles of pemirolast and other prominent mast cell stabilizers: cromolyn sodium, nedocromil, and ketotifen. The information is compiled from clinical trial data and post-marketing surveillance to assist in research and drug development.
Quantitative Safety Profile Comparison
The following table summarizes the incidence of common adverse events associated with this compound, cromolyn sodium, nedocromil, and ketotifen based on available clinical trial data. It is important to note that direct head-to-head comparative trials for all four drugs are limited; therefore, data from placebo-controlled and smaller comparative studies have been compiled to provide a comprehensive overview.
| Adverse Event | This compound Potassium 0.1% | Cromolyn Sodium 2-4% | Nedocromil Sodium 2% | Ketotifen Fumarate 0.025% | Placebo/Vehicle |
| Ocular Events | |||||
| Burning/Stinging | Reported, generally mild[1] | Transient burning/stinging reported[2] | Reported, transient[3] | Ocular adverse events: 18.2%[4] | Ocular adverse events: 15.2%[4] |
| Ocular Discomfort/Irritation | Reported | - | - | - | - |
| Dry Eye | Reported | - | - | - | - |
| Foreign Body Sensation | Reported | - | - | - | - |
| Conjunctival Injection (Redness) | - | - | Approached statistical significance vs. placebo (p=0.087) | 7.0% | - |
| Non-Ocular Events | |||||
| Headache | Reported, generally mild | - | - | 1.5% | - |
| Rhinitis/Cold/Flu Symptoms | Reported, generally mild | - | - | - | - |
| Unpleasant Taste | - | - | Reported | - | - |
Detailed Experimental Protocols
This section outlines the typical methodologies employed in clinical trials to assess the safety and efficacy of ophthalmic mast cell stabilizers.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized method to evaluate the efficacy and onset of action of anti-allergic eye drops.
Protocol:
-
Subject Selection: Healthy volunteers with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., ragweed, cat dander) are recruited.
-
Baseline Assessment: A baseline assessment of ocular signs and symptoms (e.g., itching, redness, tearing) is performed.
-
Drug Administration: A single dose of the investigational drug or placebo is administered to each eye.
-
Allergen Challenge: After a predetermined time (e.g., 15 minutes, 8 hours), a specific dose of the allergen is instilled into the conjunctival sac.
-
Symptom Evaluation: Subjects rate their ocular itching on a standardized scale (e.g., 0-4) at various time points post-challenge.
-
Investigator Assessment: An investigator assesses ocular signs such as conjunctival redness, chemosis (swelling), and tearing.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Environmental Clinical Trials for Seasonal Allergic Conjunctivitis (SAC)
These trials evaluate the efficacy and safety of mast cell stabilizers in a real-world setting during allergy season.
Protocol:
-
Subject Selection: Patients with a documented history of SAC are enrolled prior to the onset of a specific pollen season.
-
Randomization: Subjects are randomly assigned to receive the investigational drug or a placebo, to be self-administered several times a day for the duration of the allergy season (typically 4-8 weeks).
-
Symptom Diaries: Patients record their daily ocular and nasal symptoms in a diary, often using a standardized scoring system.
-
Physician Assessments: Investigators perform regular ophthalmic examinations to assess signs of allergic conjunctivitis.
-
Adverse Event Reporting: Patients are instructed to report any adverse events to the investigators. The investigators then classify the severity and potential relationship of the adverse event to the study drug.
-
Concomitant Medication Use: The use of rescue medications (e.g., oral antihistamines) is documented to assess the efficacy of the investigational treatment.
Signaling Pathways in Mast Cell Stabilization
The following diagrams illustrate the known and proposed signaling pathways through which this compound, cromolyn sodium, nedocromil, and ketotifen exert their mast cell-stabilizing effects.
Caption: this compound inhibits mast cell degranulation by blocking calcium influx and cytokine production.
Caption: Cromolyn sodium is thought to prevent mast cell degranulation at the cell membrane level.
Caption: Nedocromil inhibits mast cell degranulation and modulates the Annexin-A1/FPR2 system.
Caption: Ketotifen has a dual mechanism of action, inhibiting calcium influx and increasing cAMP, as well as blocking H1 receptors.
Conclusion
This compound, cromolyn sodium, nedocromil, and ketotifen are all effective mast cell stabilizers with generally favorable safety profiles for the treatment of allergic conjunctivitis. The choice of agent may depend on the specific patient's profile, the desired onset of action, and tolerability. This compound and nedocromil appear to have comparable efficacy and safety, with this compound showing a potential advantage in comfort. Ketotifen, with its dual mast cell stabilizing and antihistaminic properties, may offer broader symptom relief for some patients. While cromolyn sodium has a long history of use, direct comparative data with the other agents is less robust. Further head-to-head clinical trials with standardized safety reporting are needed to provide a more definitive comparative assessment of the safety profiles of these important therapeutic agents.
References
- 1. Articles [globalrx.com]
- 2. Cromolyn sodium ophthalmic dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Efficacy and safety of nedocromil sodium ophthalmic solution in the treatment of seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular tolerability and safety of ketotifen fumarate ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Topical Antihistamines and Mast Cell Stabilizers for Allergic Conjunctivitis, with a Focus on Pemirolast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of topical antihistamines and mast cell stabilizers for the treatment of allergic conjunctivitis, with a specific focus on Pemirolast. The information is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy and safety profiles supported by experimental data.
Executive Summary
Topical medications for allergic conjunctivitis fall into two primary categories: mast cell stabilizers and antihistamines. Mast cell stabilizers, such as this compound, cromolyn, and nedocromil, work prophylactically to prevent the release of histamine and other inflammatory mediators from mast cells.[1] Antihistamines, on the other hand, competitively block histamine receptors, providing rapid relief from acute symptoms.[2] Newer dual-acting agents combine both mechanisms of action. This guide synthesizes data from various clinical trials to compare the performance of these agents, with a particular emphasis on this compound.
Data Presentation: Efficacy and Safety of Topical Agents
The following tables summarize the quantitative data from clinical trials on the efficacy and safety of this compound and other commonly used topical treatments for allergic conjunctivitis.
Table 1: Efficacy of this compound in Placebo-Controlled Clinical Trials
A pooled analysis of two Phase III, randomized, double-masked, placebo-controlled multicenter clinical trials evaluated the efficacy of this compound potassium 0.1% ophthalmic solution for preventing ocular itching associated with seasonal allergic conjunctivitis.[3]
| Efficacy Endpoint | This compound Potassium 0.1% | Placebo | Statistical Significance |
| Days without Ocular Itching (during allergy season) | |||
| - in 63% of 7-day periods | Significantly more days | Fewer days | p ≤ 0.046[3] |
| - in 88% of 14-day periods | Significantly more days | Fewer days | p ≤ 0.016[3] |
| Relief of CAC-induced Ocular Itching (post-season) | |||
| - Onset of relief | As early as 3 minutes | Slower or no relief | p ≤ 0.034 |
Table 2: Comparative Efficacy of this compound vs. Other Topical Agents
Direct head-to-head comparisons of this compound with other agents are limited. The following table presents available comparative data.
| Comparison | Primary Efficacy Endpoint | Results | Study Type |
| This compound 0.1% vs. Nedocromil 2% | Ocular Itching and Redness | No significant difference in efficacy. This compound was rated significantly more comfortable. | Randomized, double-masked, active-control, parallel-group trial |
| This compound 0.1% vs. Olopatadine 0.1% | Ocular Itching (in a "cat room" model) | This compound and Olopatadine appear comparable in the prevention and treatment of ocular itching. | Two double-masked, randomized "cat room" studies |
| This compound 0.1% vs. Bromfenac 0.1% | Subjective Symptoms and Objective Signs | No significant differences in subjective symptoms or objective signs were observed between the two drugs. | Comparative clinical study |
Table 3: Safety and Tolerability of this compound
The safety profile of this compound has been evaluated in several clinical trials.
| Adverse Event Category | Incidence | Details |
| Common Adverse Events | 10-25% | Headache, rhinitis, and cold/flu symptoms were reported and were generally mild. |
| Ocular Adverse Reactions | < 5% | Burning, dry eye, foreign body sensation, and ocular discomfort. |
| Non-Ocular Adverse Reactions | < 5% | Allergy, back pain, bronchitis, cough, dysmenorrhea, fever, sinusitis, and sneezing/nasal congestion. |
Experimental Protocols
The Conjunctival Allergen Challenge (CAC) is a standardized and widely accepted model for evaluating the efficacy of anti-allergic eye drops in clinical trials.
Conjunctival Allergen Challenge (CAC) Protocol
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Allergen Titration: A baseline visit is conducted to determine the specific dose of allergen extract that elicits a positive allergic reaction in the subject. This is done by instilling increasing concentrations of the allergen into the conjunctival sac until a predefined level of itching and redness is achieved.
-
Drug Administration: In treatment trials, the investigational drug or placebo is administered at a specified time before the allergen challenge.
-
Allergen Challenge: The predetermined dose of allergen is instilled into the eyes of the subject.
-
Efficacy Assessment: Ocular signs and symptoms are graded by both the investigator and the subject at specific time points after the challenge.
-
Ocular Itching: Typically graded by the subject on a standardized scale (e.g., 0-4, where 0 is no itching and 4 is severe itching).
-
Conjunctival Redness (Hyperemia): Graded by the investigator, often for different vessel beds (ciliary, conjunctival, episcleral), using a standardized scale (e.g., 0-4, where 0 is no redness and 4 is severe redness).
-
Other signs and symptoms: Chemosis (conjunctival swelling), eyelid swelling, and tearing may also be assessed.
-
Mandatory Visualizations
Signaling Pathway of Allergic Conjunctivitis
The following diagram illustrates the key signaling events in the mast cell leading to the release of inflammatory mediators in allergic conjunctivitis.
Caption: Allergic conjunctivitis signaling pathway in a mast cell.
Mechanism of Action of Topical Ocular Anti-Allergic Drugs
This diagram outlines the points of intervention for different classes of topical anti-allergic medications.
Caption: Mechanism of action for topical anti-allergic drugs.
Experimental Workflow for a Conjunctival Allergen Challenge (CAC) Trial
The following diagram illustrates a typical workflow for a clinical trial employing the CAC model.
References
- 1. Allergic Conjunctivitis: Review of Current Types, Treatments, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targets in Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potassium 0.1% ophthalmic solution is an effective treatment for allergic conjunctivitis: a pooled analysis of two prospective, randomized, double-masked, placebo-controlled, phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemirolast in Combination Therapy for Allergic Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemirolast is a mast cell stabilizer with demonstrated efficacy in the management of allergic conjunctivitis.[1][2] Its mechanism of action involves inhibiting the release of histamine and other inflammatory mediators from mast cells, a key component of the type I hypersensitivity reaction.[3][4] While effective as a monotherapy, emerging evidence suggests that combining this compound with other anti-allergic agents may offer a synergistic approach to managing allergic symptoms. This guide provides a comprehensive comparison of the efficacy of this compound in combination with other anti-allergic agents, supported by available experimental data.
This compound and Antihistamines: A Synergistic Duo
The combination of this compound with a histamine H1 receptor antagonist, such as levocabastine, has shown significant promise in preclinical studies. This combination targets two distinct stages of the allergic cascade: this compound prevents the release of inflammatory mediators, while levocabastine blocks the action of already-released histamine.
A key preclinical study in a rat model of allergic conjunctivitis demonstrated a potentiating effect when this compound and levocabastine were used concurrently. The simultaneous administration of both drugs resulted in a more potent inhibition of allergic conjunctivitis symptoms compared to the individual effects of either drug alone.[5] This synergistic effect was also observed in the significant inhibition of increased vascular permeability and histamine release from the conjunctiva.
Table 1: Efficacy of this compound and Levocabastine Combination in a Rat Model of Allergic Conjunctivitis
| Treatment Group | Inhibition of Allergic Conjunctivitis Score (%) | Inhibition of Increased Vascular Permeability (%) | Inhibition of Histamine Release from Conjunctiva (%) |
| This compound 0.1% | 45.2 | 38.1 | 42.3 |
| Levocabastine 0.025% | 51.8 | 45.2 | 35.1 |
| This compound 0.1% + Levocabastine 0.025% | 72.3 | 68.5 | 65.4 |
Data adapted from Minami et al., 2005.
Experimental Protocol: Animal Model of Allergic Conjunctivitis
The efficacy of the this compound and levocabastine combination was evaluated in a rat model of experimental allergic conjunctivitis. The following is a summary of the typical experimental protocol:
-
Sensitization: Male Wistar rats are actively sensitized with an antigen, such as cedar pollen extract, administered with an adjuvant like aluminum hydroxide gel.
-
Allergen Challenge: After a sensitization period (typically 14 days), the rats are challenged by instilling a solution of the same antigen into their conjunctival sac.
-
Treatment Administration: The test compounds (this compound, levocabastine, or their combination) are administered topically to the eye shortly before the allergen challenge.
-
Symptom Evaluation: Clinical signs of allergic conjunctivitis, including conjunctival hyperemia, chemosis, and eyelid swelling, are scored at various time points after the challenge.
-
Measurement of Vascular Permeability: Evans blue dye is injected intravenously before the allergen challenge. The amount of dye leakage into the conjunctival tissue is measured spectrophotometrically to quantify vascular permeability.
-
Histamine Assay: The histamine content in the conjunctival tissue and tears is measured using a sensitive method like high-performance liquid chromatography (HPLC) with fluorescence detection.
This compound in Combination with Other Anti-Allergic Agents: Exploring the Potential
While robust clinical data on the combination of this compound with corticosteroids or leukotriene antagonists for allergic conjunctivitis is limited, the distinct mechanisms of action of these drug classes suggest a potential for additive or synergistic effects.
-
Corticosteroids: These agents are potent inhibitors of the late-phase allergic reaction, primarily by reducing the infiltration and activation of inflammatory cells like eosinophils. Combining a mast cell stabilizer like this compound, which targets the early-phase reaction, with a corticosteroid could provide broader coverage of the entire allergic inflammatory cascade.
-
Leukotriene Antagonists: Leukotrienes are inflammatory mediators that contribute to nasal congestion and other symptoms of allergic rhinitis. While their role in allergic conjunctivitis is less defined, combination therapy of antihistamines and leukotriene antagonists has shown to be more effective than antihistamine monotherapy in controlling allergic rhinitis symptoms. A patent application for a combination of this compound and the leukotriene antagonist montelukast for the treatment of asthma suggests a potential for synergistic interaction, though clinical data for allergic conjunctivitis is not yet available.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Allergic Reaction and Drug Intervention
Caption: Mechanism of allergic reaction and points of intervention for this compound and antihistamines.
Experimental Workflow for Conjunctival Allergen Challenge
Caption: Generalized workflow for a human conjunctival allergen challenge study.
Conclusion
The available evidence strongly suggests that combining this compound with other anti-allergic agents, particularly antihistamines, can lead to a more effective control of allergic symptoms than monotherapy. The synergistic effects observed in preclinical models highlight the potential of a multi-targeted therapeutic approach. While more robust clinical data, especially for combinations with corticosteroids and leukotriene antagonists in the context of allergic conjunctivitis, are needed, the distinct and complementary mechanisms of these drug classes provide a strong rationale for further investigation and development in this area. Researchers and drug development professionals are encouraged to explore these combination strategies to address the unmet needs of patients with moderate to severe allergic conditions.
References
- 1. This compound potassium 0.1% ophthalmic solution is an effective treatment for allergic conjunctivitis: a pooled analysis of two prospective, randomized, double-masked, placebo-controlled, phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound Potassium used for? [synapse.patsnap.com]
- 4. Recent Patents and Emerging Therapeutics in the Treatment of Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing effect by simultaneous use of levocabastine and this compound on experimental allergic conjunctivitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pemirolast
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of pemirolast, a mast cell stabilizer used in allergic conjunctivitis research. Adherence to these procedures is critical for regulatory compliance and environmental protection.
This compound Disposal: A Step-by-Step Operational Plan
The disposal of this compound, like all pharmaceutical waste, is regulated to prevent environmental contamination and ensure public health. The primary methods of disposal for this compound are incineration and landfill after appropriate treatment. Flushing down the sewer is not recommended as wastewater treatment plants may not effectively remove the active pharmaceutical ingredient.
Operational Disposal Workflow:
Caption: this compound Disposal Workflow.
Step-by-Step Disposal Protocol:
-
Segregation: Immediately segregate all this compound waste, including unused product, expired materials, and contaminated labware (e.g., vials, syringes, personal protective equipment), into a designated, clearly labeled, and leak-proof hazardous waste container.
-
Container Management: Ensure the waste container is kept closed when not in use and is stored in a secure, secondary containment area away from incompatible materials.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.
-
Vendor Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal vendor. These vendors are equipped to transport and dispose of pharmaceutical waste in compliance with federal, state, and local regulations.
-
Incineration: The preferred method of disposal for this compound is high-temperature incineration at a permitted hazardous waste facility.[1][2] This process effectively destroys the active pharmaceutical ingredient.
-
Landfill: If incineration is not available, the waste may be sent to a hazardous waste landfill.[3] However, it may require stabilization or solidification treatment prior to disposal to minimize the risk of leaching into the environment.
Experimental Protocols: Investigating this compound Degradation
Understanding the stability and degradation pathways of this compound is crucial for its proper handling and disposal. Studies have shown that this compound is susceptible to degradation under alkaline and oxidative conditions.[4] Below is a general experimental protocol for a forced degradation study.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound potassium in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Alkaline Hydrolysis: Add a specific volume of the this compound stock solution to a solution of sodium hydroxide (e.g., 0.1 N) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add a specific volume of the this compound stock solution to a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Control: Prepare a control sample by diluting the this compound stock solution with the solvent used for the stress conditions and keep it at room temperature.
-
-
Time Points: Collect samples from each stress condition and the control at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and identify any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point and determine the degradation kinetics.
This compound's Mechanism of Action: A Visual Representation
This compound functions as a mast cell stabilizer by inhibiting the influx of calcium ions (Ca2+) into mast cells. This action prevents the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators that cause allergic symptoms.
Caption: this compound's inhibitory effect on mast cell activation.
By providing this comprehensive guidance, we aim to be the preferred source for laboratory safety and chemical handling information, building deep trust with researchers, scientists, and drug development professionals. Proper disposal of this compound is not just a regulatory requirement but a shared responsibility to protect our environment and ensure a safe research setting.
References
- 1. Mast cell activation: a complex interplay of positive and negative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated stability-indicating RP-LC method for the determination of this compound potassium investigation of kinetic behavior | Semantic Scholar [semanticscholar.org]
- 4. Validated stability-indicating RP-LC method for the determination of this compound potassium investigation of kinetic behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
Essential Safety and Handling Protocols for Pemirolast
Researchers, scientists, and drug development professionals handling Pemirolast must adhere to strict safety protocols to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper handling of this compound.
This compound potassium salt is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. It may also cause harm to breast-fed children[1]. While it is not classified as a skin or eye irritant, appropriate personal protective equipment (PPE) is mandatory to prevent exposure[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling hazardous chemical powders, as specific guidelines for this compound are not extensively detailed in available safety data sheets.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Body Protection | Lab Coat/Gown | A lab coat or gown should be worn to protect street clothing. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles are required. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. |
| Face Protection | Face Shield | A face shield may be necessary when handling large quantities or when there is a significant splash hazard. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing exposure and contamination. The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
